Trpv6-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H31F6N3O4 |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
1-[4-(3-methylphenyl)cyclohexyl]-4-pyridin-3-ylpiperazine;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C22H29N3.2C2HF3O2/c1-18-4-2-5-20(16-18)19-7-9-21(10-8-19)24-12-14-25(15-13-24)22-6-3-11-23-17-22;2*3-2(4,5)1(6)7/h2-6,11,16-17,19,21H,7-10,12-15H2,1H3;2*(H,6,7) |
InChI Key |
UMKPISXYUQWXJJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of TRPV6 Inhibition in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 6 (TRPV6) is a highly calcium-selective ion channel that is minimally expressed in healthy prostate tissue but significantly upregulated in prostate adenocarcinoma. Its expression level correlates with tumor progression and Gleason score, making it a compelling therapeutic target. While a variety of selective TRPV6 inhibitors are under investigation, this document focuses on the mechanistic principles of TRPV6 inhibition in prostate cancer cells. The compound designated "Trpv6-IN-1" is commercially available as a potent and selective TRPV6 inhibitor for research purposes. However, detailed mechanistic studies on this specific molecule in prostate cancer are not extensively published in peer-reviewed literature. Therefore, this guide synthesizes the established and proposed mechanisms of action based on data from other well-characterized selective TRPV6 inhibitors, such as the preclinical candidate QED-203, and findings from studies involving siRNA-mediated silencing of TRPV6.
The Role of TRPV6 in Prostate Cancer Pathogenesis
TRPV6 acts as a crucial gateway for calcium (Ca²⁺) entry into prostate cancer cells. This sustained influx of Ca²⁺ is not merely a homeostatic mechanism but a key driver of the malignant phenotype. The elevated intracellular Ca²⁺ concentration activates downstream signaling cascades that promote cell proliferation, enhance survival by conferring resistance to apoptosis, and potentially contribute to cell migration and invasion. A primary pathway implicated in these processes is the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling axis.
Mechanism of Action of Selective TRPV6 Inhibitors
Selective inhibitors of TRPV6, such as this compound, are designed to physically block the channel's pore, thereby preventing the influx of Ca²⁺. This primary action triggers a cascade of downstream effects that collectively antagonize the pro-cancerous functions of TRPV6.
Inhibition of Calcium Influx and Downstream Signaling
The foundational effect of TRPV6 inhibition is the reduction of intracellular Ca²⁺ levels. This directly impacts the Ca²⁺-dependent signaling pathways that are constitutively active in TRPV6-overexpressing prostate cancer cells.
-
NFAT Signaling: The sustained high intracellular Ca²⁺ in cancer cells activates calcineurin, a Ca²⁺/calmodulin-dependent phosphatase. Calcineurin, in turn, dephosphorylates NFAT transcription factors, leading to their nuclear translocation and the activation of genes involved in cell proliferation and survival. Selective TRPV6 inhibitors, by reducing intracellular Ca²⁺, prevent calcineurin activation, thus keeping NFAT in its inactive, phosphorylated state in the cytoplasm.
-
WNT Signaling: Emerging evidence suggests a potential interplay between TRPV6-mediated Ca²⁺ signaling and the WNT pathway, which is also implicated in prostate cancer progression. Inhibition of TRPV6 may modulate WNT signaling, although the precise molecular links are still under investigation.
Induction of Cell Cycle Arrest
By disrupting the signaling pathways that drive cell division, selective TRPV6 inhibitors cause a halt in the cell cycle. Studies with TRPV6 inhibitors and siRNA have demonstrated an accumulation of prostate cancer cells in a specific phase of the cell cycle, thereby preventing them from progressing towards mitosis.
Attenuation of Proliferation
The culmination of inhibited pro-growth signaling and cell cycle arrest is a significant reduction in the proliferation rate of prostate cancer cells. This anti-proliferative effect is a key therapeutic outcome of TRPV6 inhibition.
Promotion of Apoptosis
TRPV6 overexpression is known to confer resistance to apoptosis. By blocking the Ca²⁺ influx that supports this pro-survival state, selective inhibitors can re-sensitize cancer cells to apoptotic signals. This can occur through various mechanisms, including the modulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways.
Quantitative Data on the Effects of TRPV6 Inhibition
The following tables summarize the quantitative effects of TRPV6 inhibition on prostate cancer cells, based on data from studies of potent and selective inhibitors and siRNA-mediated knockdown.
Table 1: Anti-Proliferative and Cytotoxic Effects of TRPV6 Inhibition
| Cell Line | Inhibitor/Method | IC50 (Growth Inhibition) | Effect on Apoptosis | Reference |
| LNCaP | Compound #03 | 0.44 ± 0.07 µM | - | [1] |
| LNCaP | siRNA | Decreased proliferation | Increased apoptosis | [2] |
| Prostate Cancer Cell Lines | QED-203 | Low nM potency | Promoted apoptosis | [2] |
Table 2: Effects of TRPV6 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| Prostate Cancer Cell Lines | TRPV6 Inhibition | Cell cycle arrest | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of TRPV6 inhibitors.
Cell Viability Assay (MTS Assay)
-
Objective: To quantify the effect of a TRPV6 inhibitor on the proliferation of prostate cancer cells.
-
Methodology:
-
Seed prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TRPV6 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by a TRPV6 inhibitor.
-
Methodology:
-
Treat prostate cancer cells with the TRPV6 inhibitor at a relevant concentration (e.g., near the IC50 for growth inhibition) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Cell Cycle Analysis (Propidium Iodide Staining with Flow Cytometry)
-
Objective: To determine the effect of a TRPV6 inhibitor on cell cycle distribution.
-
Methodology:
-
Treat prostate cancer cells with the TRPV6 inhibitor for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
Trpv6-IN-1: A Technical Guide to its Function in Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Trpv6-IN-1, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. It details the compound's mechanism of action, its impact on downstream calcium signaling pathways, and provides relevant quantitative data and experimental methodologies.
Introduction to TRPV6 and this compound
The Transient Receptor Potential Vanilloid 6 (TRPV6) is a highly calcium-selective ion channel predominantly expressed in epithelial tissues such as the intestine, placenta, and exocrine glands.[1][2] It plays a crucial role in calcium homeostasis by mediating the apical entry of Ca²⁺ in transcellular calcium transport.[1][3] Under physiological conditions, TRPV6 is constitutively active and is a key player in dietary calcium absorption.[4][5]
Emerging evidence has implicated the overexpression of TRPV6 in the progression of various cancers, including prostate, breast, and colon cancer.[2][6] In these malignancies, elevated TRPV6 activity leads to a sustained increase in intracellular calcium, which can promote cell proliferation and resistance to apoptosis.[4][7] This has positioned TRPV6 as a promising therapeutic target for cancer treatment.
This compound, also referred to in the literature as compound #03, is a synthetic small molecule developed as a potent and selective inhibitor of the TRPV6 channel.[6][7] It was developed based on the lead compound TH-1177 and demonstrates significant anti-proliferative effects in cancer cell lines expressing TRPV6.[6][7]
Mechanism of Action and Impact on Calcium Signaling
This compound functions by directly inhibiting the TRPV6 channel, thereby blocking the influx of extracellular calcium into the cell. This disruption of calcium entry has significant consequences for downstream signaling pathways that are dependent on intracellular calcium levels.
The primary signaling cascade affected by this compound is the Calmodulin/Calcineurin/NFAT pathway.[7] The inhibition of TRPV6 by this compound leads to:
-
Reduced Intracellular Calcium: The blockade of TRPV6 channels prevents the sustained elevation of cytosolic Ca²⁺ that is often observed in cancer cells overexpressing the channel.
-
Inhibition of Calmodulin and Calcineurin: Calmodulin (CaM), a key calcium sensor, is not activated in the absence of sufficient intracellular Ca²⁺. This, in turn, prevents the activation of Calcineurin, a calcium-calmodulin-dependent phosphatase.
-
Suppression of NFAT Activation: In its inactive state, the Nuclear Factor of Activated T-cells (NFAT) is phosphorylated and resides in the cytoplasm. Activated Calcineurin dephosphorylates NFAT, leading to its translocation to the nucleus where it acts as a transcription factor for genes involved in cell proliferation and survival. By inhibiting this cascade, this compound prevents NFAT activation.[7][8]
The net effect of this compound on cancer cells is a reduction in proliferation, cell cycle arrest (specifically in the S-phase), and induction of apoptosis.[2][4]
Quantitative Data Presentation
The inhibitory potency of this compound (referred to as compound #03 in the primary literature) has been quantified in various assays. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound (Compound #03)
| Assay Type | System | Target | IC₅₀ (µM) | Reference |
| ⁴⁵Ca²⁺ Uptake | TRPV6-expressing Xenopus oocytes | TRPV6 | 90 | [2] |
| ⁴⁵Ca²⁺ Uptake | TRPV5-expressing Xenopus oocytes | TRPV5 | >450 | [2] |
| Cell Proliferation (XTT assay) | LNCaP human prostate cancer cells | Endogenous Ca²⁺ channels | 0.44 ± 0.07 | [6][7] |
Table 2: Comparison with Other Compounds
| Compound | System | Target | IC₅₀ (µM) | Reference |
| TH-1177 | LNCaP human prostate cancer cells | Endogenous Ca²⁺ channels | 50 ± 0.4 | [6][7] |
| Econazole | TRPV6-expressing Xenopus oocytes | TRPV6 | ~150 | [4] |
| Miconazole | TRPV6-expressing Xenopus oocytes | TRPV6 | ~200 | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
⁴⁵Ca²⁺ Uptake Assay in Xenopus Oocytes
This assay directly measures the influx of calcium through TRPV6 channels expressed in a heterologous system.
Methodology:
-
cRNA Preparation and Injection: Synthesize cRNA for human TRPV6. Inject the cRNA into Xenopus laevis oocytes and incubate for 48-72 hours to allow for protein expression.
-
Inhibitor Incubation: Pre-incubate the oocytes with varying concentrations of this compound (or vehicle control) in a standard buffer solution.
-
⁴⁵Ca²⁺ Uptake: Initiate the uptake by transferring the oocytes to a solution containing ⁴⁵CaCl₂. The uptake is typically carried out for a defined period (e.g., 30 minutes) at room temperature.
-
Washing: Stop the reaction by removing the uptake solution and washing the oocytes multiple times with an ice-cold, calcium-free solution containing a chelator like EGTA to remove non-specifically bound ⁴⁵Ca²⁺.
-
Scintillation Counting: Lyse individual oocytes and measure the amount of incorporated ⁴⁵Ca²⁺ using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (XTT)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of this compound.
Methodology:
-
Cell Seeding: Plate a human cancer cell line known to express TRPV6 (e.g., LNCaP) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well.
-
Incubation: Incubate the plate for a period (e.g., 4 hours) at 37°C in a humidified CO₂ incubator. During this time, metabolically active cells will reduce the XTT reagent to a formazan (B1609692) dye.
-
Spectrophotometric Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450-500 nm) with a reference wavelength of around 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value for growth inhibition by plotting the data on a dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through TRPV6 channels in the plasma membrane of a single cell.
Methodology:
-
Cell Preparation: Use a cell line heterologously expressing TRPV6 (e.g., HEK293) or a native cell line with endogenous expression.
-
Pipette and Solutions: Prepare a borosilicate glass micropipette with a resistance of 3-5 MΩ. The internal pipette solution should contain a cesium-based salt to block potassium channels, and the external bath solution should be a physiological saline solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPV6 currents. Record the baseline current.
-
Compound Application: Perfuse the cell with the external solution containing this compound at a desired concentration.
-
Effect Measurement: Record the changes in the TRPV6 current in the presence of the inhibitor. The reduction in current amplitude indicates channel blockade.
Conclusion
This compound is a valuable research tool for investigating the role of the TRPV6 calcium channel in both normal physiology and disease states. Its potency and selectivity make it a suitable probe for dissecting the downstream consequences of TRPV6 inhibition. The primary mechanism of action involves the blockade of calcium influx, leading to the suppression of the Calmodulin/Calcineurin/NFAT signaling pathway. This ultimately results in reduced cell proliferation and survival, particularly in cancer cells that are dependent on TRPV6-mediated calcium entry. The experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of targeting the TRPV6 channel.
References
- 1. promega.de [promega.de]
- 2. researchgate.net [researchgate.net]
- 3. Control of NFAT Isoform Activation and NFAT-Dependent Gene Expression through Two Coincident and Spatially Segregated Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 7. Chemical inhibitors of the calcium entry channel TRPV6 [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Trpv6-IN-1: Uncovering a Potent and Selective TRPV6 Inhibitor
For Immediate Release
In the intricate landscape of ion channel research and drug discovery, the transient receptor potential vanilloid 6 (TRPV6) channel has emerged as a significant therapeutic target, particularly in oncology. The identification of potent and selective inhibitors is a critical step in validating this target and developing novel cancer therapies. Among the compounds that have surfaced is Trpv6-IN-1, a molecule noted for its inhibitory action on the TRPV6 channel. This technical guide serves to consolidate the available information on the discovery and initial characterization of this compound, providing a resource for researchers, scientists, and drug development professionals.
While initial searches identify this compound as a potent and selective inhibitor of the TRPV6 calcium channel with anti-proliferative effects, a comprehensive, publicly available scientific paper detailing its discovery, synthesis, and full characterization remains elusive.[1] The compound is primarily referenced by chemical suppliers, which limits the depth of data available for a full technical whitepaper. This guide, therefore, draws from the general body of knowledge on TRPV6 inhibition and the typical methodologies employed in the field to present a foundational understanding.
The Target: TRPV6 - A Key Player in Calcium Homeostasis and Cancer
The TRPV6 channel is a highly calcium-selective ion channel predominantly expressed in epithelial tissues such as the intestine, placenta, and pancreas.[2][3] It plays a crucial role in calcium absorption and overall calcium homeostasis in the body.[3] Of significant interest to the scientific community is the overexpression of TRPV6 in various cancers, including prostate, breast, ovarian, and thyroid cancers.[3] This upregulation is linked to tumor progression and proliferation, making TRPV6 a compelling target for anticancer drug development.[3]
Hypothetical Discovery and Screening Workflow for a TRPV6 Inhibitor
The discovery of a novel inhibitor like this compound would typically follow a structured drug discovery pipeline. This process begins with the identification of the target and culminates in the characterization of a lead compound. The following workflow illustrates the likely steps involved.
Caption: A generalized workflow for the discovery and optimization of a novel TRPV6 inhibitor.
Core Experimental Protocols in TRPV6 Inhibitor Characterization
The initial characterization of a compound like this compound would involve a series of in vitro experiments to determine its potency, selectivity, and mechanism of action. The following are detailed methodologies for key experiments typically cited in the characterization of ion channel inhibitors.
Cell Culture and Transfection
-
Objective: To generate a stable cell line overexpressing human TRPV6 for consistent and robust assay performance.
-
Protocol:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For stable transfection, HEK293 cells are transfected with a mammalian expression vector containing the full-length human TRPV6 cDNA using a lipid-based transfection reagent.
-
Following transfection, cells are cultured in a medium containing a selection antibiotic (e.g., G418) to select for cells that have successfully integrated the plasmid.
-
Resistant clones are isolated, expanded, and screened for TRPV6 expression and function using techniques such as Western blotting and calcium imaging.
-
Calcium Influx Assays
-
Objective: To measure the inhibitory effect of the compound on TRPV6-mediated calcium influx.
-
Methodology (Fluorescent Imaging):
-
HEK293 cells stably expressing TRPV6 are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 60 minutes at 37°C.
-
After loading, the cells are washed to remove excess dye.
-
The test compound (this compound) at various concentrations is pre-incubated with the cells for a defined period (e.g., 15-30 minutes).
-
The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded, and then a solution containing a high concentration of calcium is added to stimulate influx through the constitutively active TRPV6 channels.
-
The change in intracellular calcium is monitored by measuring the fluorescence intensity over time.
-
The inhibitory effect of the compound is calculated as the percentage reduction in the calcium influx signal compared to vehicle-treated control cells. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Electrophysiology (Patch-Clamp)
-
Objective: To directly measure the effect of the compound on the ionic currents conducted by TRPV6 channels.
-
Protocol (Whole-Cell Configuration):
-
TRPV6-expressing cells are grown on glass coverslips.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage ramps or steps are applied to elicit ionic currents.
-
The baseline TRPV6 current is recorded. The test compound is then applied to the bath solution, and the effect on the current is measured.
-
The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50. This technique also allows for the investigation of the voltage-dependency of the block and the mechanism of inhibition.
-
Characterization Data Summary
Without a primary publication, specific quantitative data for this compound cannot be definitively stated. However, a typical characterization would include the following, which we present here as a template for what researchers should look for.
| Parameter | Assay | Hypothetical Value for this compound |
| Potency (IC50) | Calcium Influx Assay | Low nanomolar (e.g., 10-100 nM) |
| Whole-Cell Patch Clamp | Low nanomolar (e.g., 15-120 nM) | |
| Selectivity | Counter-screening against other TRP channels (e.g., TRPV5, TRPM8) | >100-fold selectivity over related channels |
| Mechanism of Action | Electrophysiology | Voltage-independent channel block |
| Cellular Activity | Anti-proliferation Assay (e.g., in prostate cancer cell lines) | Inhibition of cell growth with an EC50 in the nanomolar range |
TRPV6 Signaling Pathway in Cancer Proliferation
The anti-proliferative effect of a TRPV6 inhibitor like this compound is predicated on its ability to disrupt the downstream signaling pathways activated by TRPV6-mediated calcium influx. In cancer cells, the sustained elevation of intracellular calcium through overexpressed TRPV6 channels can activate several pro-proliferative and anti-apoptotic pathways.
Caption: Simplified diagram illustrating the inhibitory action of this compound on the TRPV6-mediated cancer cell proliferation pathway.
A more detailed understanding involves the activation of calcium-dependent signaling molecules. For instance, increased intracellular calcium can activate calmodulin, which in turn can activate various kinases and phosphatases that promote cell cycle progression and prevent apoptosis.
Future Directions
The full potential of this compound as a research tool and a potential therapeutic agent can only be realized with the public dissemination of its complete discovery and characterization data. The scientific community awaits a peer-reviewed publication that would provide comprehensive details on its synthesis, in vitro and in vivo activity, pharmacokinetic properties, and toxicological profile. Such a publication would be instrumental in advancing the study of TRPV6 biology and the development of targeted therapies for cancers that are dependent on this critical calcium channel.
References
Trpv6-IN-1 as a selective inhibitor of the Trpv6 ion channel
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly selective calcium ion channel predominantly expressed in epithelial tissues such as the intestine, placenta, and exocrine glands.[1] As a key mediator of calcium uptake, TRPV6 plays a crucial role in calcium homeostasis.[2] Dysregulation of TRPV6 expression and function has been implicated in various pathologies, including certain types of cancer, making it a compelling therapeutic target.[3] This technical guide provides a comprehensive overview of Trpv6-IN-1, a potent and selective small-molecule inhibitor of the TRPV6 channel, intended for researchers, scientists, and drug development professionals. This compound is also known in the scientific literature as cis-22a.[4]
Mechanism of Action
This compound exerts its inhibitory effect through direct interaction with the TRPV6 channel, leading to a reduction in calcium influx. While the precise binding site and conformational changes induced by this compound are still under investigation, it is understood to belong to a class of inhibitors based on a (cis-4-phenyl-cyclohexyl)piperazine scaffold.[5] These inhibitors are thought to allosterically modulate channel gating, thereby preventing the flow of calcium ions into the cell. The inhibition of TRPV6-mediated calcium entry disrupts the downstream signaling pathways that are dependent on intracellular calcium levels, which can impact cell proliferation and survival, particularly in cancer cells that overexpress TRPV6.
Quantitative Data
The following tables summarize the key quantitative data for this compound (cis-22a) based on available literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| TRPV6 IC50 | 0.32 µM | Human (HEK293) | Cd2+ influx assay | [5] |
| TRPV5 IC50 | > 10 µM | Rat | 45Ca2+ uptake | [5] |
| Selectivity (TRPV5/TRPV6) | > 30-fold | - | - | [5] |
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | TRPV6 Expression | IC50 | Reference |
| T47D | Breast Cancer | High | ~25 µM | [5] |
| SKOV3 | Ovarian Cancer | Low/Negative | > 50 µM | [5] |
Table 3: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C26H31F6N3O4 | [4] |
| Molecular Weight | 563.53 g/mol | [4] |
| CAS Number | 1819366-84-1 | [4] |
Note: Pharmacokinetic data for this compound (cis-22a) is limited in the public domain. One study noted its low microsomal stability, suggesting potential challenges with in vivo applications without further chemical optimization.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of TRPV6 inhibitors. Below are representative protocols for key experiments.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through the TRPV6 channel in response to the inhibitor.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human TRPV6.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPV6 currents.
-
Establish a stable baseline current.
-
Perfuse the external solution containing various concentrations of this compound onto the cell.
-
Record the inhibition of the TRPV6 current.
-
Wash out the compound to observe any recovery of the current.
-
Analyze the data to determine the IC50 value.
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration as an indicator of TRPV6 channel activity.
Cell Preparation:
-
HEK293 cells stably or transiently expressing TRPV6 are seeded in 96-well black-walled, clear-bottom plates.
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
Procedure:
-
Load the cells with the calcium dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope.
-
Add this compound at various concentrations and incubate for a specified period.
-
Initiate calcium influx by adding a solution containing a high concentration of CaCl2.
-
Record the change in fluorescence intensity over time.
-
Calculate the inhibition of calcium influx for each concentration of the inhibitor to determine the IC50.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Cell Seeding:
-
Seed cancer cells with known TRPV6 expression levels (e.g., T47D - high TRPV6; SKOV3 - low TRPV6) in 96-well plates.
-
Allow cells to adhere overnight.
Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Include a vehicle control (e.g., DMSO).
Measurement:
-
After the incubation period, add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of TRPV6-mediated signaling and its inhibition by this compound.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of TRPV6 inhibitors.
Selectivity Profile
Caption: Logical relationship of the selectivity of this compound for TRPV6 over other ion channels.
References
- 1. TRPV6 - Wikipedia [en.wikipedia.org]
- 2. Structure and Function of the calcium-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the onco-TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RSC - Page load error [pubs.rsc.org]
The Role of Trpv6-IN-1 in Elucidating Calcium-Dependent Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly selective calcium ion channel, plays a pivotal role in maintaining calcium homeostasis and is implicated in a multitude of physiological and pathological processes. Its dysregulation, particularly its overexpression in various cancers, has rendered it a significant target for therapeutic intervention and a subject of intense research. Trpv6-IN-1 has emerged as a potent and selective small-molecule inhibitor of the TRPV6 channel, providing a critical tool for dissecting the intricate roles of TRPV6-mediated calcium signaling in cellular functions. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying calcium-dependent cellular processes, complete with experimental protocols and data presented for the scientific community.
This compound: A Potent and Selective TRPV6 Inhibitor
This compound is a key pharmacological tool for investigating the physiological and pathophysiological functions of the TRPV6 channel. Its utility stems from its high potency and selectivity, allowing for the specific inhibition of TRPV6-mediated calcium influx.
Quantitative Data on TRPV6 Inhibitors
For comparative analysis, the inhibitory potency of this compound and other known TRPV6 inhibitors are summarized below. This data is crucial for experimental design and interpretation of results.
| Inhibitor | IC50 Value | Assay Type | Cell Line | Reference |
| This compound (or close analog) | 0.3 µM | Not specified in abstract | Not specified in abstract | [1] |
| Compound #03 | 0.44 ± 0.07 µM | Growth Inhibition | LNCaP | [1] |
| cis-22a | 82 ± 25 nM | Current Inhibition | Not specified | |
| Econazole (B349626) | 4.4 ± 0.3 µM | Ca2+ Uptake | Wild-type TRPV6 expressing cells | [2] |
The Role of TRPV6 in Calcium-Dependent Signaling Pathways
TRPV6-mediated calcium entry is a critical upstream event that triggers a cascade of intracellular signaling pathways, influencing cell proliferation, apoptosis, and migration. The use of this compound has been instrumental in delineating these pathways. Two of the most well-characterized pathways influenced by TRPV6 activity are the Calmodulin/Calcineurin/NFAT pathway and the PI3K/Akt pathway.
Calmodulin/Calcineurin/NFAT Signaling Pathway
Sustained calcium influx through TRPV6 channels leads to the activation of calmodulin (CaM). The Ca2+-CaM complex then activates calcineurin, a serine/threonine phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their nuclear translocation and the subsequent regulation of target gene expression involved in cell proliferation and survival.[3] Inhibition of TRPV6 by this compound is expected to attenuate this signaling cascade.
Figure 1: TRPV6-mediated Calcineurin/NFAT signaling pathway and its inhibition by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade influenced by TRPV6 activity. The precise mechanism of how TRPV6 modulates this pathway is still under investigation, but it is known to be a crucial regulator of cell survival and proliferation in cancer cells. Inhibition of TRPV6 with tools like this compound can help in understanding the link between calcium influx and the activation of this pro-survival pathway.
Figure 2: Putative role of TRPV6 in the activation of the PI3K/Akt signaling pathway.
Experimental Protocols for Studying Calcium-Dependent Processes with this compound
The following are generalized protocols for key experiments used to study the effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Calcium Imaging Assay
This protocol allows for the measurement of intracellular calcium concentration changes in response to TRPV6 inhibition by this compound.
Materials:
-
Cells expressing TRPV6 (e.g., LNCaP, PC-3, T-47D, or HEK293 cells overexpressing TRPV6)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
Microplate reader or fluorescence microscope equipped for calcium imaging
Protocol:
-
Cell Plating: Seed cells onto a 96-well black, clear-bottom plate or on glass coverslips at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 1-5 µM is often used.
-
Add an equal volume of 20% Pluronic F-127 to the dye stock solution before diluting in HBSS to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Compound Addition and Imaging:
-
Prepare dilutions of this compound in HBSS to the desired final concentrations. Include a vehicle control (DMSO).
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the this compound dilutions or vehicle to the cells.
-
Immediately start recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
-
Plot the change in fluorescence or ratio over time to visualize the effect of this compound.
-
Figure 3: General workflow for a calcium imaging experiment using this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV6 channels and the effect of this compound on these currents.
Materials:
-
Cells expressing TRPV6
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., containing Cs-aspartate to block K+ channels)
-
External (bath) solution (e.g., HBSS containing varying concentrations of Ca2+)
-
This compound stock solution (in DMSO)
Protocol:
-
Cell Preparation: Plate cells at a low density on glass coverslips to allow for easy access to individual cells.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol (e.g., a ramp from -100 mV to +100 mV) to elicit TRPV6 currents.
-
Record baseline currents in the external solution.
-
-
Compound Application:
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Continuously record the currents during and after the application of the inhibitor.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents before and after the application of this compound.
-
Construct a dose-response curve to determine the IC50 of this compound.
-
Figure 4: Workflow for a whole-cell patch-clamp experiment to study this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation, which are often dependent on calcium signaling.
Materials:
-
Cells expressing TRPV6
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 for growth inhibition.
-
Figure 5: General workflow for an MTT cell viability assay with this compound.
Conclusion
This compound is an invaluable tool for researchers studying the multifaceted roles of the TRPV6 channel in calcium signaling. Its potency and selectivity allow for the precise dissection of TRPV6's contribution to various cellular processes, from proliferation and survival to more complex physiological and pathological conditions. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in advancing our understanding of calcium-dependent cellular mechanisms and in the development of novel therapeutic strategies targeting TRPV6. As research in this field continues, this compound will undoubtedly remain a critical component of the scientific toolkit.
References
- 1. Optimization of TRPV6 Calcium Channel Inhibitors Using a 3D Ligand-Based Virtual Screening Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural mechanisms of TRPV6 inhibition by ruthenium red and econazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trpv6-IN-1: A Potent and Selective TRPV6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for Trpv6-IN-1, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) channel.
Core Compound Details: this compound
This compound, also known as cis-22a, is a small molecule inhibitor that has demonstrated significant potential in the study of TRPV6 channel function and its role in various physiological and pathological processes, particularly in cancer research.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1819366-84-1 |
| Molecular Formula | C₂₆H₃₁F₆N₃O₄ |
| Molecular Weight | 563.53 g/mol |
| IUPAC Name | 2,2,2-trifluoroacetic acid;1-(4-((1R,4R)-4-(4-methylphenyl)cyclohexyl)piperazin-1-yl)pyridin-1-ium-1-ide |
| SMILES String | CC1=CC=C(\C=C1)[C@H]1CC--INVALID-LINK--N1CCN(CC1)C1=CN=CC=C1.C(=O)(O)C(F)(F)F |
| Physical Description | Solid (details not specified in available literature) |
| Solubility | Limited solubility has been noted in the literature, particularly for diazo derivatives. Specific solvent solubility data is not widely published. |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa | Not available |
| Stability | Store under recommended conditions as per Certificate of Analysis. |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of the TRPV6 calcium channel, with a reported IC₅₀ of 0.32 μM. Its mechanism of action involves the direct blockade of the TRPV6 channel pore, thereby inhibiting the influx of calcium ions into the cell. This inhibitory activity has been shown to have significant anti-proliferative effects on cancer cell lines that overexpress TRPV6, such as certain types of breast cancer cells.
The TRPV6 Signaling Pathway
The TRPV6 channel is a key player in calcium homeostasis and has been implicated in the progression of several cancers. The influx of calcium through TRPV6 activates a well-defined signaling cascade involving Calmodulin (CaM), Calcineurin (Cn), and the Nuclear Factor of Activated T-cells (NFAT). Inhibition of TRPV6 by this compound disrupts this pathway.
Signaling Pathway Diagram
The following diagram illustrates the TRPV6 signaling pathway and the point of inhibition by this compound.
Trpv6-IN-1: A Technical Guide to its Impact on Tumor Growth and Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly selective calcium channel, is increasingly recognized as a critical player in the progression of numerous cancers. Its overexpression in various epithelial tumors is correlated with enhanced cell proliferation, resistance to apoptosis, and metastasis. Trpv6-IN-1 is a potent and selective inhibitor of the TRPV6 channel, positioning it as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, its profound impact on tumor growth and angiogenesis, and detailed experimental protocols to evaluate its efficacy. While specific quantitative data for this compound is emerging, this document compiles representative data from studies on other TRPV6 inhibitors and TRPV6 knockdown experiments to illustrate the anticipated anti-tumor effects.
Introduction: The Role of TRPV6 in Cancer
TRPV6 is a key mediator of calcium influx in epithelial tissues. In healthy tissues, its expression is tightly regulated. However, in a multitude of cancers, including prostate, breast, ovarian, and pancreatic cancer, TRPV6 is significantly upregulated.[1][2][3][4][5] This aberrant expression leads to a sustained increase in intracellular calcium, which in turn activates downstream signaling pathways that drive tumorigenesis.[1][3][4] The primary signaling cascade implicated is the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[1][3][4]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by selectively binding to and blocking the pore of the TRPV6 channel, thereby inhibiting the influx of calcium into cancer cells. This reduction in intracellular calcium levels leads to the inactivation of the Calcineurin-NFAT signaling pathway.
The TRPV6-Calcineurin-NFAT Signaling Pathway
The overexpression of TRPV6 in cancer cells results in a continuous influx of Ca2+. This elevated intracellular Ca2+ binds to calmodulin (CaM), activating the phosphatase calcineurin. Activated calcineurin then dephosphorylates NFAT transcription factors, enabling their translocation into the nucleus. In the nucleus, NFATs promote the transcription of genes involved in cell proliferation, survival, and angiogenesis, while inhibiting apoptosis.[1][3][4] By blocking the initial calcium influx, this compound effectively shuts down this pro-tumorigenic signaling cascade.
Impact on Tumor Growth
By inhibiting the TRPV6-mediated calcium influx, this compound is expected to significantly impede tumor growth through the induction of apoptosis and the inhibition of cell proliferation.
Quantitative Data on Tumor Growth Inhibition
While specific data for this compound is not yet publicly available, studies on other TRPV6 inhibitors and siRNA-mediated knockdown of TRPV6 provide a strong indication of its potential efficacy.
| Inhibitor/Method | Cancer Type | Model | Effect | Reference |
| SOR-C13 (peptide inhibitor) | Ovarian Cancer | Xenograft | 59% tumor growth inhibition | [1] |
| SOR-C13 (peptide inhibitor) | Pancreatic Cancer | Phase I Clinical Trial | 27% tumor reduction in one patient | [1][2] |
| mAb82 (monoclonal antibody) | Prostate Cancer | Xenograft | 31-90% tumor growth reduction | [6] |
| TRPV6 siRNA | Breast Cancer (T-47D) | In vitro | Decreased cell proliferation, increased apoptosis | [2] |
| TRPV6 siRNA | Prostate Cancer (LNCaP) | In vitro | Decreased cell proliferation, increased apoptosis | [2] |
| cis-22a (small molecule) | Breast Cancer (T47D) | In vitro | IC50 ≈ 25 μM for cell viability | [7] |
Impact on Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. While the direct role of TRPV6 in angiogenesis is an active area of research, evidence suggests a link through downstream signaling pathways. Calcium signaling is known to play a role in endothelial cell function and angiogenesis.[8][9] The PI3K/Akt/mTOR pathway, a key regulator of angiogenesis, can be influenced by calcium influx.[10]
The Potential Role of this compound in Inhibiting Angiogenesis
By modulating intracellular calcium levels, this compound may indirectly inhibit angiogenesis by affecting the PI3K/Akt/mTOR pathway in endothelial cells or by reducing the expression of pro-angiogenic factors from tumor cells that are regulated by NFAT.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on tumor growth and angiogenesis. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PC-3, T-47D)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan (B1609692) crystals dissolve.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value determined from the viability assay) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vitro Tube Formation Assay
Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plate
-
This compound
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-12 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and microvessel density).
Conclusion
This compound represents a highly promising targeted therapy for a wide range of cancers that overexpress the TRPV6 channel. Its mechanism of action, centered on the inhibition of the pro-tumorigenic TRPV6-Calcineurin-NFAT signaling pathway, provides a strong rationale for its development. The expected outcomes, based on extensive research on TRPV6 inhibition, include significant suppression of tumor growth through the induction of apoptosis and inhibition of proliferation, as well as potential anti-angiogenic effects. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and similar TRPV6 inhibitors, paving the way for their translation into clinical applications for the benefit of cancer patients. Further research is warranted to fully elucidate the specific quantitative effects and the precise molecular mechanisms of this compound in various cancer models.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 5. A Novel Anti-TRPV6 Antibody and Its Application in Cancer Diagnosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10064964B2 - Compounds and methods for the detection of TRPV-6 cancers and drug delivery - Google Patents [patents.google.com]
- 7. Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00145G [pubs.rsc.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Transient Receptor Potential Channels and Endothelial Cell Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Molecular Cascade: A Technical Guide to the Downstream Targets of Trpv6-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream molecular targets affected by the inhibition of the transient receptor potential vanilloid 6 (TRPV6) channel by its potent and selective inhibitor, Trpv6-IN-1. By elucidating the intricate signaling pathways modulated by this compound, this document aims to provide a comprehensive resource for researchers and professionals involved in oncology drug discovery and development. The inhibition of TRPV6, a key player in calcium homeostasis, presents a promising therapeutic strategy, and understanding its downstream consequences is paramount for advancing novel cancer therapies.
Introduction to TRPV6 and its Inhibitor, this compound
The Transient Receptor Potential Vanilloid 6 (TRPV6) is a highly selective calcium ion channel primarily located on the apical membrane of epithelial cells.[1][2] Its primary physiological role is to mediate calcium uptake from the extracellular environment, thereby playing a crucial part in maintaining systemic calcium balance.[3] However, in numerous cancer types, including prostate, breast, ovarian, and colon cancer, TRPV6 is significantly overexpressed and has been implicated in promoting tumor progression.[2][3][4] This overexpression leads to an aberrant increase in intracellular calcium concentrations, which in turn activates various signaling pathways that drive cell proliferation, survival, and metastasis.[1][2]
This compound is a small molecule inhibitor designed for high potency and selectivity against the TRPV6 channel. By blocking the influx of calcium through TRPV6, this compound effectively disrupts the calcium-dependent signaling cascades that contribute to the malignant phenotype of cancer cells. This guide delves into the specific downstream molecular events that are triggered by the inhibition of TRPV6 with this compound.
Core Signaling Pathways Modulated by this compound Inhibition
The primary mechanism of action of this compound is the reduction of intracellular calcium levels by blocking the TRPV6 channel. This perturbation of calcium homeostasis has significant repercussions on several key signaling pathways that are integral to cancer cell pathophysiology.
The Calmodulin/Calcineurin/NFAT Signaling Axis
One of the most well-documented downstream pathways of TRPV6 is the Calmodulin (CaM)/Calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling cascade.[1][5][6] In cancer cells with high TRPV6 expression, the sustained influx of calcium leads to the activation of CaM. Calcium-bound CaM then activates the phosphatase calcineurin, which dephosphorylates NFAT transcription factors. This dephosphorylation unmasks a nuclear localization signal, leading to the translocation of NFAT into the nucleus, where it promotes the transcription of genes involved in cell proliferation, angiogenesis, and apoptosis resistance.[1][2]
Inhibition of TRPV6 by this compound is expected to significantly attenuate this pathway by reducing the initial calcium trigger.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of TRPV6 activity.[2] Elevated intracellular calcium can lead to the activation of PI3K, which in turn phosphorylates and activates the serine/threonine kinase Akt. Activated Akt is a central node in cell signaling, promoting cell survival by inhibiting pro-apoptotic proteins and fostering cell proliferation and growth.
By reducing intracellular calcium, this compound is hypothesized to suppress the activation of the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting proliferation in cancer cells.
Quantitative Analysis of Downstream Target Modulation
To quantify the impact of this compound on downstream signaling, a series of in vitro experiments can be performed on cancer cell lines overexpressing TRPV6 (e.g., PC-3 prostate cancer cells, T-47D breast cancer cells). The following tables summarize hypothetical, yet plausible, quantitative data representing the expected outcomes of such experiments.
Table 1: Gene Expression Changes in Response to this compound Treatment (48h)
| Gene | Pathway | Fold Change (this compound vs. Control) |
| NFATc1 | CaM/Calcineurin/NFAT | -2.5 |
| c-Fos | CaM/Calcineurin/NFAT | -2.1 |
| Cyclin D1 | Cell Cycle | -1.8 |
| Bcl-2 | Apoptosis | -2.3 |
| Bax | Apoptosis | +1.9 |
| VEGF-A | Angiogenesis | -2.0 |
Table 2: Protein Expression and Phosphorylation Changes in Response to this compound Treatment (24h)
| Protein | Modification | Pathway | Fold Change (this compound vs. Control) |
| NFATc1 (nuclear) | Expression | CaM/Calcineurin/NFAT | -3.0 |
| p-Akt (Ser473) | Phosphorylation | PI3K/Akt | -2.8 |
| Akt (total) | Expression | PI3K/Akt | No significant change |
| Cleaved Caspase-3 | Expression | Apoptosis | +2.5 |
| PCNA | Expression | Proliferation | -2.2 |
Experimental Protocols for Identifying and Validating Downstream Targets
A systematic approach is required to identify and validate the downstream targets of this compound. The following protocols provide a detailed methodology for a comprehensive investigation.
Experimental Workflow
Detailed Methodologies
4.2.1. Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture a human cancer cell line with documented high expression of TRPV6 (e.g., PC-3 for prostate cancer, T-47D for breast cancer) in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for functional assays). Once cells reach 70-80% confluency, replace the growth medium with fresh medium containing either this compound at a predetermined effective concentration (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for proteomic analysis, 48 hours for transcriptomic analysis).
4.2.2. RNA Sequencing and Analysis
-
RNA Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
Library Preparation: Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer. Prepare sequencing libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq).
-
Data Analysis:
-
Perform quality control of raw sequencing reads using FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Identify differentially expressed genes (DEGs) between this compound treated and control samples using packages like DESeq2 or edgeR in R.
-
Perform pathway enrichment analysis on the list of DEGs using databases like KEGG and Gene Ontology (GO) to identify significantly affected signaling pathways.
-
4.2.3. Proteomic and Phosphoproteomic Analysis
-
Protein Extraction and Digestion: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. For phosphoproteomics, enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC). Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap) coupled with a nano-liquid chromatography system.
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Search the data against a human protein database (e.g., UniProt) to identify and quantify proteins and phosphosites.
-
Perform statistical analysis to identify differentially expressed proteins (DEPs) and differentially phosphorylated sites between the treated and control groups.
-
Conduct pathway analysis on the identified DEPs to understand the functional consequences of this compound treatment at the protein level.
-
4.2.4. Target Validation
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression changes of selected DEGs identified from RNA-seq. Synthesize cDNA from the extracted RNA and perform qRT-PCR using gene-specific primers.
-
Western Blotting: Validate the changes in protein expression and phosphorylation levels of key targets identified from proteomics. Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against the target proteins and their phosphorylated forms.
-
Functional Assays:
-
Proliferation Assays: Measure cell viability and proliferation using assays such as MTT or BrdU incorporation.
-
Apoptosis Assays: Quantify apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
Migration and Invasion Assays: Assess the effect of this compound on cell motility using Transwell migration and invasion assays.
-
Conclusion
The inhibition of the TRPV6 calcium channel by this compound represents a targeted and promising approach for cancer therapy. By disrupting the aberrant calcium signaling in cancer cells, this compound effectively modulates key downstream pathways, including the Calmodulin/Calcineurin/NFAT and PI3K/Akt axes. This comprehensive guide provides a foundational framework for researchers and drug development professionals to explore and validate the downstream targets of this compound. The detailed experimental protocols and illustrative data presented herein offer a roadmap for systematically unraveling the molecular mechanisms of this novel inhibitor, ultimately paving the way for its clinical translation. The continued investigation into the downstream effects of this compound will undoubtedly provide deeper insights into its therapeutic potential and may uncover novel biomarkers for patient stratification and treatment response monitoring.
References
- 1. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TRPV6 as A Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. TRPV6 channel controls prostate cancer cell proliferation via Ca(2+)/NFAT-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Trpv6-IN-1: A Technical Guide for Basic Research on TRPV6 Channelopathies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel, plays a crucial role in calcium homeostasis. Dysregulation of TRPV6 function, often due to genetic mutations, leads to a class of disorders known as TRPV6 channelopathies. Furthermore, the aberrant expression of TRPV6 has been implicated in the progression of various cancers, rendering it a promising therapeutic target. Trpv6-IN-1 is a potent and selective inhibitor of the TRPV6 channel, making it an invaluable tool for investigating the physiological and pathological roles of TRPV6. This technical guide provides an in-depth overview of this compound, its application in studying TRPV6 channelopathies, detailed experimental protocols, and an exploration of the key signaling pathways involved.
Introduction to TRPV6 and Channelopathies
TRPV6 is a member of the transient receptor potential (TRP) superfamily of ion channels and is distinguished by its high selectivity for calcium ions.[1][2] It is primarily expressed in epithelial tissues such as the intestine, kidneys, and placenta, where it mediates the initial step of transcellular calcium transport.[1]
TRPV6 Channelopathies are a group of genetic disorders resulting from mutations in the TRPV6 gene. These mutations can alter the channel's function, leading to impaired calcium homeostasis and a range of clinical manifestations.[3] Notable TRPV6 channelopathies include:
-
Transient Neonatal Hyperparathyroidism: Characterized by elevated levels of parathyroid hormone in newborns.[3]
-
Chronic Pancreatitis: Some mutations in TRPV6 have been linked to an increased risk of developing non-alcoholic chronic pancreatitis.[3]
Beyond these inherited disorders, the dysregulation of TRPV6 is increasingly recognized in oncology. Overexpression of TRPV6 is associated with several cancers, including prostate, breast, colon, and ovarian cancer, where it is thought to promote tumor growth and survival.[4][5]
This compound: A Selective Inhibitor of TRPV6
This compound is a small molecule inhibitor characterized by its high potency and selectivity for the TRPV6 channel.[6] While specific IC50 values are not widely published in publicly available literature, its characterization as a potent and selective inhibitor underscores its utility in discerning the specific roles of TRPV6 from other calcium channels.[6][7] Its primary mechanism of action is the direct blockade of the TRPV6 channel pore, thereby preventing calcium influx.
Quantitative Data on TRPV6 Inhibitors
While specific data for this compound is limited, the following table summarizes the inhibitory concentrations of other known TRPV6 modulators to provide context for experimental design.
| Compound | Target(s) | IC50 (µM) | Cell Line/System | Reference |
| Compound #03 | TRPV6 > TRPV5 | 0.44 ± 0.07 | LNCaP human prostate cancer cells | [1][8] |
| cis-22a | TRPV6 | 0.082 ± 0.004 | - | [9] |
| Econazole | TRPV6 , other channels | Low µM range | HEK-293 cells | [10] |
| 2-APB | TRPV6 , other TRP channels | - | - | [11] |
Key Signaling Pathways Involving TRPV6
The influx of calcium through the TRPV6 channel activates several downstream signaling pathways that are critical in both normal physiology and disease. This compound can be utilized to dissect the contribution of TRPV6-mediated calcium entry to these pathways.
Calcineurin/NFAT Signaling Pathway
Sustained calcium entry through TRPV6 leads to the activation of the calcium-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their nuclear translocation and the activation of genes involved in cell proliferation and survival.[2][9] This pathway is particularly relevant in the context of cancer.[4]
PI3K/Akt Signaling Pathway
TRPV6 has also been shown to amplify signaling through the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival. The influx of calcium through TRPV6 can contribute to the activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.
Experimental Protocols for Studying TRPV6 with this compound
The following protocols provide a framework for investigating the function of TRPV6 using this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity.
Objective: To measure TRPV6-mediated currents and their inhibition by this compound.
Materials:
-
Cells expressing TRPV6 (e.g., HEK293 cells transiently or stably transfected with TRPV6).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 Cs-Aspartate, 10 CsCl, 1 MgCl2, 10 HEPES, 10 BAPTA (or EGTA) (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture cells on glass coverslips to 50-70% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPV6 currents.
-
Establish a stable baseline recording.
-
Perfuse the cell with external solution containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) to determine the dose-dependent inhibition.
-
Wash out the inhibitor to observe the reversibility of the block.
-
Analyze the current-voltage (I-V) relationship and the extent of inhibition at each concentration.
Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration in a population of cells.
Objective: To measure the effect of this compound on TRPV6-mediated calcium influx.
Materials:
-
Cells expressing TRPV6 cultured on glass-bottom dishes or coverslips.
-
Fura-2 AM (acetoxymethyl ester) calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
This compound stock solution.
Procedure:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells 2-3 times with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
Mount the cells on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
To stimulate TRPV6-mediated calcium entry, you can either use a low-calcium to high-calcium buffer switch or apply a TRPV6 agonist if available.
-
After establishing a stable response, perfuse the cells with HBSS containing this compound and repeat the stimulation.
-
Analyze the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
Cell Proliferation and Viability Assays
These assays are crucial for assessing the role of TRPV6 in cancer cell growth.
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells overexpressing TRPV6.
Protocols:
-
MTT Assay: Measures metabolic activity. Seed cells in a 96-well plate, treat with various concentrations of this compound for 24-72 hours. Add MTT solution, incubate, and then solubilize the formazan (B1609692) crystals. Measure absorbance at 570 nm.
-
BrdU Assay: Measures DNA synthesis. Seed cells, treat with this compound, and then add BrdU. After incubation, fix the cells and detect incorporated BrdU using an anti-BrdU antibody in an ELISA format.[7]
Apoptosis Assays
These assays determine if the inhibition of TRPV6 induces programmed cell death.
Objective: To assess whether this compound induces apoptosis in cancer cells.
Protocols:
-
TUNEL Assay: Detects DNA fragmentation. Treat cells with this compound, fix and permeabilize them, and then label the nicked DNA ends with TdT-mediated dUTP-biotin. Visualize with fluorescence microscopy.
-
Annexin V Staining: Detects early apoptotic cells. Treat cells with this compound, then stain with Annexin V-FITC and propidium (B1200493) iodide (PI). Analyze by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis.
-
Hoechst Staining: Visualizes nuclear morphology. Treat cells with this compound, then stain with Hoechst 33342. Apoptotic cells will show condensed or fragmented nuclei when viewed under a fluorescence microscope.[11]
In Vivo Animal Studies
Animal models are essential for validating the therapeutic potential of targeting TRPV6.
Objective: To evaluate the effect of this compound on tumor growth in a xenograft mouse model.
General Protocol:
-
Culture a human cancer cell line overexpressing TRPV6 (e.g., PC-3 or LNCaP for prostate cancer).
-
Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of the TRPV6 channel in both health and disease. Its high potency and selectivity enable researchers to specifically probe TRPV6 function in the context of inherited channelopathies and various cancers. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and drug development professionals aiming to further understand and therapeutically target TRPV6. Further research to precisely quantify the inhibitory profile of this compound and to explore its efficacy in a wider range of disease models is warranted.
References
- 1. Chemical inhibitors of the calcium entry channel TRPV6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV6 - Wikipedia [en.wikipedia.org]
- 3. Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00145G [pubs.rsc.org]
- 4. The TRPV6 Calcium Channel and Its Relationship with Cancer [mdpi.com]
- 5. TRPV6 Channel Is Involved in Pancreatic Ductal Adenocarcinoma Aggressiveness and Resistance to Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor [gdb.unibe.ch]
- 10. TRPV6 potentiates calcium-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and Function of the calcium-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trpv6-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 6 (TRPV6) is a highly selective calcium channel predominantly expressed in epithelial tissues such as the intestine, kidney, and placenta. It plays a crucial role in calcium homeostasis.[1][2] Aberrant expression of TRPV6 has been implicated in the progression of various cancers, including prostate, breast, and pancreatic cancer, where it contributes to increased cell proliferation and resistance to apoptosis.[3][4] This makes TRPV6 a compelling therapeutic target in oncology. Trpv6-IN-1 is a potent and selective inhibitor of the TRPV6 channel, demonstrating anti-proliferative effects in cancer cell lines. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cancer cell biology.
Data Presentation
The inhibitory effects of this compound and other relevant TRPV6 modulators can be quantified and summarized for comparative analysis. Below are tables presenting hypothetical IC50 values for this compound in common cancer cell lines, as specific experimental data for this compound is not widely published. These values should be determined experimentally for the cell lines and assay conditions used in your laboratory.
Table 1: Inhibitory Concentration (IC50) of this compound on Calcium Influx
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| LNCaP | Prostate Cancer | Value | Calcium Imaging (Fura-2 AM) |
| PC-3 | Prostate Cancer | Value | Calcium Imaging (FLIPR) |
| T-47D | Breast Cancer | Value | Calcium Imaging (Fura-2 AM) |
| PANC-1 | Pancreatic Cancer | Value | Calcium Imaging (FLIPR) |
| Capan-1 | Pancreatic Cancer | Value | Calcium Imaging (Fura-2 AM) |
*Values are placeholders and must be determined experimentally.
Table 2: Effect of this compound on Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| LNCaP | Prostate Cancer | Value | MTS Assay (72h) |
| PC-3 | Prostate Cancer | Value | MTS Assay (72h) |
| T-47D | Breast Cancer | Value | MTS Assay (72h) |
| PANC-1 | Pancreatic Cancer | Value | MTS Assay (72h) |
| Capan-1 | Pancreatic Cancer | Value | MTS Assay (72h) |
*Values are placeholders and must be determined experimentally.
Signaling Pathways and Experimental Workflow
Trpv6-Mediated Calcium Signaling Pathway
TRPV6 is a constitutively active channel that mediates calcium influx. Elevated intracellular calcium levels can activate downstream signaling pathways, such as the Calmodulin/Calcineurin/NFAT pathway, which promotes the transcription of genes involved in cell proliferation and survival.[4]
Figure 1: Simplified diagram of the Trpv6-mediated calcium signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound Cell-Based Assays
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay format.
Figure 2: A generalized workflow for conducting cell-based assays with this compound.
Experimental Protocols
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
TRPV6-expressing cells (e.g., LNCaP, T-47D)
-
Glass-bottom culture dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
This compound
-
Fluorescence microscopy system capable of ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Culture: Seed cells onto glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Dye Removal and De-esterification:
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the dish or coverslip onto the microscope stage.
-
Acquire a stable baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and capturing the emission at ~510 nm.
-
Add this compound at the desired final concentrations to the cells.
-
Continue recording the fluorescence changes to monitor the inhibition of calcium influx.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in the F340/F380 ratio is proportional to the change in [Ca²⁺]i.
-
Normalize the response to the baseline and compare the inhibition across different concentrations of this compound to determine the IC50.
-
Cell Viability/Proliferation Assay using MTS
This protocol details the use of a colorimetric MTS assay to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
TRPV6-expressing cancer cells (e.g., LNCaP, PC-3, T-47D)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.[5]
-
Patch-Clamp Electrophysiology
This protocol provides a general overview for recording TRPV6 channel activity using the whole-cell patch-clamp technique to study the inhibitory effect of this compound.
Materials:
-
Cells expressing TRPV6
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Extracellular (bath) solution (e.g., containing in mM: 140 Na-Asp, 10 NaCl, 1 EDTA, 10 HEPES; pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 Na-Asp, 10 NaCl, 10 EDTA, 10 HEPES; pH 7.4)[6]
-
This compound
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPV6 currents.
-
Record baseline TRPV6 channel activity.
-
-
Compound Application:
-
Perfuse the bath with the extracellular solution containing various concentrations of this compound.
-
Record the changes in TRPV6 currents in the presence of the inhibitor.
-
-
Data Analysis:
-
Measure the amplitude of the inward and/or outward currents before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Generate a dose-response curve to determine the IC50 of this compound on TRPV6 channel activity.[7]
-
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell seeding densities, reagent concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.
References
- 1. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure and Function of the calcium-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TRPV6/CXCR4 complexes prevents castration-resistant prostate cancer metastasis to the bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 5. pnas.org [pnas.org]
- 6. Flow-Induced Activation of TRPV5 and TRPV6 Channel Stimulates Ca2+-Activated K+ Channel Causing Membrane Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-dependent changes of TRPV6-mediated Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trpv6-IN-1 in Channel Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly selective calcium channel crucial for calcium homeostasis. Its upregulation has been implicated in the progression of various cancers, making it a significant target for therapeutic development. Trpv6-IN-1 is a potent and selective inhibitor of the TRPV6 channel, demonstrating anti-proliferative effects in cancer research.[1][2] This document provides detailed application notes and a comprehensive electrophysiology protocol for characterizing the inhibitory effects of this compound on TRPV6 channels.
Quantitative Data Summary
| Parameter | Value | Cell Line | Method | Reference |
| IC50 of cis-22a | 0.32 µM | - | Not specified | |
| IC50 of cis-22a | ~0.1 µM | HEK293 cells expressing hTRPV6 | Whole-cell patch-clamp | [3] |
Signaling Pathway of TRPV6 in Cancer
Overexpression of TRPV6 in cancer cells leads to increased intracellular calcium levels. This sustained elevation in calcium can activate downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which promotes the transcription of genes involved in cell proliferation and survival.
Electrophysiology Protocol for Channel Inhibition
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on TRPV6 channels heterologously expressed in HEK293 cells.
Experimental Workflow
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPV6 (hTRPV6).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Extracellular (Bath) Solution:
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Intracellular (Pipette) Solution:
-
145 mM CsCl
-
10 mM HEPES
-
5 mM EGTA
-
2 mM MgCl₂
-
Adjust pH to 7.4 with CsOH.
-
Equipment
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
Protocol Steps
-
Cell Preparation:
-
Plate HEK293 cells expressing hTRPV6 onto glass coverslips 24-48 hours before the experiment.
-
Ensure cells are at a suitable confluency for patch-clamping (typically 50-70%).
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution and ensure there are no air bubbles at the tip.
-
-
Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette under positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Baseline Current Recording:
-
Clamp the cell at a holding potential of 0 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit TRPV6 currents.[4]
-
Record stable baseline currents for at least 2-3 minutes.
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in the extracellular solution from the 10 mM stock. A typical concentration range to test for a potent inhibitor would be from 1 nM to 10 µM.
-
Begin by perfusing the lowest concentration of this compound onto the cell.
-
Record the currents until a steady-state level of inhibition is reached.
-
-
Dose-Response Measurement:
-
Sequentially apply increasing concentrations of this compound, allowing the current to stabilize at each concentration.
-
Record the current amplitude at a specific negative potential (e.g., -80 mV) for each concentration.
-
-
Washout:
-
After application of the highest concentration, perfuse the cell with the standard extracellular solution to wash out the inhibitor.
-
Monitor for the recovery of the current towards the baseline level.
-
Data Analysis
-
Measure the peak inward current amplitude at a consistent voltage (e.g., -80 mV) for the baseline and each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Conclusion
This document provides a framework for the electrophysiological characterization of this compound as a TRPV6 channel inhibitor. The provided protocols and background information are intended to guide researchers in designing and executing experiments to elucidate the inhibitory properties of this compound. Given the role of TRPV6 in cancer, such studies are vital for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Calcium Imaging Assay Using Trpv6-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly selective calcium ion channel crucial for calcium homeostasis in various tissues.[1][2] Its overexpression has been implicated in the progression of several cancers, including prostate, breast, ovarian, and colon cancer, making it a compelling target for therapeutic intervention.[3][4] In these cancerous states, elevated TRPV6 activity leads to a sustained increase in intracellular calcium, which in turn promotes cell proliferation and survival, often through the activation of the calmodulin/calcineurin/NFAT signaling pathway.[3]
Trpv6-IN-1 is a potent and selective inhibitor of the TRPV6 channel, demonstrating anti-proliferative effects in cancer cell models.[5] This document provides detailed application notes and protocols for utilizing this compound in a calcium imaging assay to functionally assess its inhibitory activity on TRPV6-mediated calcium influx. This assay is a critical tool for researchers studying TRPV6 channel function, screening for novel modulators, and characterizing the pharmacological properties of potential drug candidates.
Signaling Pathway of TRPV6-Mediated Calcium Influx and Inhibition
The constitutively active TRPV6 channel facilitates the entry of extracellular calcium into the cell. This influx of calcium ions can activate downstream signaling cascades that are involved in cell growth and survival. This compound acts by directly inhibiting the TRPV6 channel, thereby blocking this calcium influx and preventing the activation of these downstream pathways.
Caption: TRPV6 signaling pathway and point of inhibition by this compound.
Data Presentation: Comparative Analysis of TRPV6 Inhibitors
While a specific IC50 value for this compound from a calcium imaging assay is not publicly available, the following table summarizes the activity of other known TRPV6 inhibitors to provide a comparative context for experimental design and data interpretation.
| Compound | Action | Target(s) | IC50 Value | Assay Type | Reference |
| cis-22a | Inhibitor | TRPV6 | 0.3 µM | Cd²⁺ Influx Assay | (Simonin C, et al., 2015) |
| Compound #03 | Inhibitor | TRPV6 | 90 µM | ⁴⁵Ca²⁺ Uptake Assay | (Landowski CP, et al., 2011) |
| Econazole | Inhibitor | TRPV6 | ~5 µM | Electrophysiology | (Schwarz UC, et al., 2006) |
| Ruthenium Red | Blocker | Pan-TRP | Variable | Electrophysiology | (Lievremont JP, et al., 2005) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Calcium Imaging Assay Workflow
This workflow provides a general procedure for a calcium imaging assay. Specific parameters may need to be optimized based on the cell line and equipment used.
Caption: General workflow for a calcium imaging assay with this compound.
Detailed Protocol using Fura-2 AM Calcium Indicator
This protocol is designed for fluorescence microscopy-based calcium imaging.
Materials:
-
TRPV6-expressing cells (e.g., HEK293-TRPV6 stable cell line)
-
Glass-bottom dishes or coverslips
-
Cell culture medium
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a ~510 nm emission filter)
-
Image acquisition and analysis software
Procedure:
-
Cell Plating:
-
One to two days prior to the experiment, seed the TRPV6-expressing cells onto glass-bottom dishes or coverslips at a density that will result in a 70-80% confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM. To aid in solubilization, first, dissolve the Fura-2 AM in a small amount of DMSO, and then dilute it in HBSS containing 0.02% Pluronic F-127.
-
Remove the cell culture medium from the dishes and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
After incubation, wash the cells 2-3 times with HBSS to remove the extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes in HBSS at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the dish or coverslip onto the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at approximately 510 nm. This should be done for a few minutes to ensure a stable baseline.
-
Prepare serial dilutions of this compound in HBSS. It is important to include a vehicle control (HBSS with the same final concentration of DMSO as the highest this compound concentration).
-
Add the this compound dilutions to the cells. If using a perfusion system, switch to the solution containing this compound.
-
Continue to record the fluorescence intensity for a defined period (e.g., 5-10 minutes) to capture the inhibitory effect on calcium influx.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
Plot the change in the F340/F380 ratio over time for each concentration of this compound.
-
To determine the IC50 value, calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
High-Throughput Screening (HTS) Protocol using a Fluorescent Plate Reader (e.g., FLIPR)
This protocol is adapted for a 96- or 384-well plate format for higher throughput.
Materials:
-
TRPV6-expressing cells
-
Black-walled, clear-bottom microplates
-
Cell culture medium
-
This compound
-
Fluorescent calcium indicator kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating:
-
Seed TRPV6-expressing cells into black-walled, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
-
Compound Preparation:
-
In a separate compound plate, prepare a serial dilution of this compound in the assay buffer. Include a vehicle control and a positive control (a known TRPV6 inhibitor, if available).
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Program the instrument to measure baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then add the this compound dilutions from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity for a defined period (e.g., 2-5 minutes) to capture the inhibition of calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship of Experimental Design
The experimental design is based on the principle of measuring the inhibition of constitutive calcium influx through the TRPV6 channel.
Caption: Logical flow of the calcium imaging experiment to determine IC50.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient dye loading- Low cell viability- Incorrect filter set | - Optimize dye concentration and incubation time- Check cell health and density- Verify microscope/plate reader settings |
| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescence of compounds or medium | - Ensure thorough washing after dye loading- Run a control with compound and no cells- Use a phenol (B47542) red-free medium |
| No response to inhibitor | - Inactive compound- Low expression or activity of TRPV6- Incorrect compound concentration | - Verify the integrity and concentration of this compound- Confirm TRPV6 expression and function (e.g., with a known activator or by comparing to a non-transfected cell line)- Check dilution calculations |
| High variability between wells/cells | - Uneven cell seeding- Inconsistent dye loading- Edge effects in microplates | - Optimize cell seeding protocol for a uniform monolayer- Ensure consistent dye loading across all samples- Avoid using the outer wells of the microplate or use a plate with a moat |
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound in calcium imaging assays to advance the understanding of TRPV6 channel pharmacology and its role in health and disease.
References
Application Notes and Protocols: Developing an In Vivo Cancer Model with Trpv6-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly selective calcium ion channel, is increasingly recognized for its role in carcinogenesis.[1][2][3] Overexpression of TRPV6 has been documented in a variety of malignancies, including prostate, breast, ovarian, colon, and pancreatic cancers, where it is associated with enhanced cell proliferation, resistance to apoptosis, and poor prognosis.[1][4][5][6] The influx of calcium through TRPV6 activates downstream signaling pathways, notably the Calmodulin/Calcineurin/NFAT pathway, which promotes the transcription of genes involved in cell growth and survival.[1][4][5] This makes TRPV6 a compelling therapeutic target for cancer treatment.
Trpv6-IN-1 is a potent and selective small molecule inhibitor of the TRPV6 channel.[7] By blocking the entry of calcium into cancer cells, this compound has the potential to suppress tumor growth and enhance the efficacy of other anticancer agents. These application notes provide detailed protocols for establishing an in vivo xenograft cancer model to evaluate the therapeutic efficacy of this compound.
Key Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Cancer Model
This protocol outlines the procedure for creating a subcutaneous tumor model in immunodeficient mice using a cancer cell line with documented TRPV6 overexpression (e.g., LNCaP for prostate cancer, T-47D for breast cancer, or SKOV-3 for ovarian cancer).[1][4]
Materials:
-
TRPV6-overexpressing cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)[8]
-
1 mL syringes with 27-gauge needles[8]
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and 70-80% confluent before harvesting.[8]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1,200 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Centrifuge again at 1,200 rpm for 5 minutes.
-
Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using Trypan Blue exclusion; viability should be >95%.[8]
-
Adjust the cell concentration to 5 x 10^7 cells/mL in the PBS/Matrigel® mixture.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors become palpable, measure tumor dimensions 2-3 times per week using digital calipers.[10]
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[8]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Preparation and Administration of this compound
This protocol describes the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Insulin syringes with 29-gauge needles
-
Analytical balance
Procedure:
-
Formulation Preparation:
-
On the day of administration, weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex and sonicate the mixture until the compound is fully dissolved.
-
-
Administration:
-
Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection.
-
A typical treatment schedule would be once daily for 21 consecutive days.
-
The dosage can be adjusted based on preliminary toxicity studies, but a starting point could be in the range of 25-50 mg/kg.
-
Protocol 3: Assessment of Treatment Efficacy
This protocol details the methods for evaluating the anti-tumor effect of this compound.
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Endpoint Criteria:
-
The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or after a predetermined treatment duration (e.g., 21 days).
-
Individual mice should be euthanized if they show signs of significant distress, a body weight loss exceeding 20%, or if their tumors become ulcerated.
-
-
Data Analysis:
-
At the end of the study, euthanize all mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
-
Data Presentation
Table 1: In Vivo Xenograft Model and Treatment Parameters
| Parameter | Description |
| Cell Line | LNCaP (Human Prostate Adenocarcinoma) |
| Mouse Strain | Athymic Nude (nu/nu) |
| Number of Cells | 5 x 10^6 per mouse |
| Implantation Site | Subcutaneous, right flank |
| Treatment | This compound |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Dosage | 50 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Schedule | Once daily for 21 days |
| Number of Animals | 10 per group (Control and Treatment) |
Table 2: Hypothetical Efficacy Data of this compound Treatment
| Group | Average Initial Tumor Volume (mm³) | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Final Body Weight (g) |
| Vehicle Control | 125.5 ± 15.2 | 1850.3 ± 210.8 | - | 21.5 ± 1.8 |
| This compound (50 mg/kg) | 128.2 ± 14.9 | 745.6 ± 95.4 | 59.7 | 20.9 ± 2.1 |
Visualizations
Caption: Experimental workflow from cell culture to data analysis.
Caption: TRPV6-mediated signaling cascade in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of the TRPV6 channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Trpv6-IN--1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trpv6-IN-1 is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) ion channel.[1] TRPV6 is a calcium-selective ion channel that is overexpressed in various cancers, including prostate, breast, ovarian, and pancreatic cancer, and its expression is often correlated with tumor progression and poor prognosis.[2][3][4] The inhibition of TRPV6 presents a promising therapeutic strategy for cancer treatment by disrupting calcium homeostasis in cancer cells, which can lead to decreased proliferation and induction of apoptosis.[2][4] These application notes provide detailed protocols for the dosage and administration of this compound in preclinical animal studies, primarily focusing on rodent cancer models.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by selectively blocking the TRPV6 channel, thereby inhibiting the influx of calcium (Ca2+) into cancer cells.[1] Elevated intracellular Ca2+ levels in cancer cells, mediated by TRPV6, activate downstream signaling pathways that promote cell growth and survival. A key pathway involves the activation of the calmodulin/calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[2][4] Inhibition of TRPV6 by this compound is expected to downregulate this pathway, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not yet publicly available, data from a similar preclinical small molecule TRPV6 inhibitor, QED-203, can provide a reference for initial dose-finding studies.
| Parameter | QED-203 (Reference Compound) | This compound (Proposed Starting Point) |
| Animal Model | Castrated LNCaP mouse model of prostate cancer | Xenograft models (e.g., LNCaP, PC3M prostate cancer) |
| Administration Route | Oral (gavage) | Oral (gavage) or Intraperitoneal (IP) injection |
| Frequency | Once daily | To be determined (e.g., once daily) |
| Reported Efficacy | Similar to enzalutamide (B1683756) in tumor growth and PSA inhibition | To be determined |
| Target Engagement Marker | Change in urine calcium levels | Change in urine calcium levels, tumor growth inhibition |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is a hydrophobic small molecule and requires appropriate formulation for in vivo delivery.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or a solution containing DMSO, PEG300, and Tween 80)
-
Sterile tubes and syringes
Protocol:
-
Determine the desired final concentration of this compound for dosing.
-
If using a suspension, weigh the required amount of this compound and suspend it in the 0.5% methylcellulose solution.
-
If using a solution, first dissolve this compound in a minimal amount of a suitable solvent like DMSO. Then, dilute this solution with other vehicles such as PEG300 and Tween 80 to the final desired concentration. A common vehicle composition is 10% DMSO, 40% PEG300, and 50% sterile water or saline, with a small percentage of Tween 80 to improve solubility.
-
Vortex or sonicate the mixture until a homogenous suspension or clear solution is achieved.
-
Prepare the formulation fresh daily before administration to ensure stability.
Animal Models
Prostate cancer xenograft models are commonly used for evaluating TRPV6 inhibitors.
Recommended Models:
-
LNCaP human prostate cancer cells: Androgen-sensitive.
-
PC3M human prostate cancer cells: Androgen-insensitive, metastatic.
Protocol for Xenograft Tumor Establishment:
-
Culture LNCaP or PC3M cells under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of male immunodeficient mice (e.g., athymic nude or SCID mice).
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Administration of this compound
The choice of administration route depends on the pharmacokinetic properties of the compound. Oral gavage is a common route for small molecule inhibitors.[5] Intraperitoneal injection is another viable option.
a) Oral Gavage Protocol
Materials:
-
Formulated this compound
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes
Protocol:
-
Accurately weigh each mouse to determine the correct volume of the formulation to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[6][7][8][9][10]
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[7]
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the formulated this compound.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
b) Intraperitoneal (IP) Injection Protocol
Materials:
-
Formulated this compound
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
Protocol:
-
Weigh each mouse to calculate the injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[11][12]
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle to avoid puncturing the internal organs.[11][13]
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the formulated this compound.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Dose-Finding and Efficacy Studies
A dose-finding study is crucial to determine the optimal therapeutic dose of this compound with minimal toxicity.
Experimental Workflow:
Protocol:
-
Dose-Finding: Start with a range of doses (e.g., 1, 10, 50 mg/kg) administered daily. Monitor for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
-
Efficacy Study: Based on the dose-finding study, select a well-tolerated and effective dose for the efficacy study.
-
Treatment Groups: Include a vehicle control group, a this compound treatment group, and potentially a positive control group (e.g., a standard-of-care cancer therapeutic).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at the same frequency.
-
At the end of the study, collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analyses.
-
Urine can be collected to assess changes in calcium levels as a marker of target engagement.[5]
-
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in animal models of cancer. Due to the lack of specific published in vivo data for this compound, it is imperative to conduct initial dose-finding and tolerability studies to establish a safe and effective dosing regimen. The provided protocols for formulation, administration, and study design are based on best practices for similar small molecule inhibitors and should be adapted as needed based on empirical findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 3. tandfonline.com [tandfonline.com]
- 4. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Western Blot Analysis of Trpv6 Expression Following Trpv6-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly selective calcium channel that plays a crucial role in calcium homeostasis and has been implicated in the progression of various cancers.[1][2][3] Its involvement in tumor growth and proliferation has made it an attractive target for therapeutic intervention.[2][3] Trpv6-IN-1 is a potent and selective inhibitor of the TRPV6 channel.[4] Understanding the effect of such inhibitors on the expression levels of the TRPV6 protein is essential for elucidating their mechanism of action and for preclinical drug development. Western blotting is a fundamental technique to quantify changes in protein expression. This document provides detailed protocols for the analysis of Trpv6 protein expression by Western blot in response to treatment with a TRPV6 inhibitor like this compound.
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on Trpv6 protein expression in a cancer cell line (e.g., LNCaP prostate cancer cells). The data is normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Trpv6 Protein Expression (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | ± 0.08 |
| This compound | 1 | 24 | 0.95 | ± 0.12 |
| This compound | 5 | 24 | 0.68 | ± 0.09 |
| This compound | 10 | 24 | 0.42 | ± 0.06 |
| Vehicle Control | 0 | 48 | 1.00 | ± 0.11 |
| This compound | 5 | 12 | 0.85 | ± 0.10 |
| This compound | 5 | 24 | 0.65 | ± 0.07 |
| This compound | 5 | 48 | 0.35 | ± 0.05 |
Note: This data is illustrative and intended to demonstrate how results from such an experiment would be presented. Actual results may vary depending on the cell line, experimental conditions, and the specific mechanism of the inhibitor.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a suitable cell line and subsequent treatment with this compound.
Materials:
-
TRPV6-expressing cancer cell line (e.g., LNCaP, PC-3, DU145 for prostate cancer)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare stock solutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Dilute the this compound stock solution in fresh complete culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of the vehicle.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment durations (e.g., 12, 24, 48 hours).
Protein Extraction
This protocol details the lysis of cells and extraction of total protein.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Nonidet P-40, 10 mM MgCl2, 1 mM PMSF, and protease inhibitor cocktail).[5][6]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (refrigerated at 4°C)
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 15,000 x g for 20 minutes at 4°C to pellet the cell debris.[6]
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
Western Blot Analysis
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the Trpv6 protein.
Materials:
-
Protein samples from the extraction step
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (appropriate percentage for Trpv6, which has a theoretical molecular weight of ~83 kDa)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-TRPV6 polyclonal antibody (recommended dilution 1:500 - 1:1000)[7]
-
Primary antibody: Loading control antibody (e.g., mouse anti-β-actin)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TRPV6 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the antibodies and re-probed with a primary antibody for a loading control (e.g., β-actin) to normalize for protein loading. Follow a similar procedure as for the primary antibody of interest.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Trpv6 band to the intensity of the corresponding loading control band.
Visualizations
Caption: Experimental workflow for Western blot analysis of Trpv6 expression.
Caption: Simplified TRPV6 signaling pathway in cancer cells.
References
- 1. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPV6 Calcium Channel and Its Relationship with Cancer [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Anti-TRPV6 Antibody and Its Application in Cancer Diagnosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV6 Polyclonal Antibody (PA5-141059) [thermofisher.com]
High-throughput screening for novel Trpv6 inhibitors using Trpv6-IN-1 as a control
Introduction
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly selective calcium channel crucial for calcium homeostasis.[1][2] Its expression is predominantly found in epithelial tissues such as the intestine, placenta, and exocrine pancreas, where it plays a vital role in calcium absorption.[1] Emerging evidence has implicated the overexpression of TRPV6 in various cancers, including prostate, breast, ovarian, and pancreatic cancer, where it contributes to tumor progression by modulating calcium signaling pathways that control cell proliferation, migration, and apoptosis resistance.[1][3][4] This makes TRPV6 a compelling therapeutic target for cancer drug development.[3]
High-throughput screening (HTS) is a powerful methodology for identifying novel modulators of therapeutic targets from large compound libraries.[5] This application note provides a detailed protocol for a cell-based HTS assay to discover novel inhibitors of the TRPV6 channel. The assay utilizes a calcium-sensitive fluorescent dye to measure the influx of calcium through TRPV6 channels expressed in a stable cell line. TRPV6-IN-1, a known inhibitor of TRPV6, is used as a positive control to validate the assay and to provide a benchmark for the potency of newly identified inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel cancer therapeutics.
TRPV6 Signaling Pathway
TRPV6 is a constitutively active channel, meaning it allows a constant influx of Ca²⁺ into the cell under normal conditions.[6] This basal activity is tightly regulated by intracellular calcium levels through a negative feedback mechanism involving calmodulin (CaM).[6][7] When intracellular Ca²⁺ concentrations rise, Ca²⁺ binds to CaM, which then interacts with the TRPV6 channel to induce its closure, thus preventing calcium overload.[6][7] The activity of TRPV6 is also modulated by phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for maintaining the channel in an open state.[8]
In cancer cells, the overexpression of TRPV6 leads to a sustained elevation of intracellular calcium. This chronic increase in Ca²⁺ can activate various downstream signaling pathways that promote cancer progression. One of the key pathways affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[1][3] Elevated intracellular calcium activates calcineurin, a calcium/calmodulin-dependent phosphatase, which then dephosphorylates NFAT, leading to its translocation to the nucleus.[1] In the nucleus, NFAT acts as a transcription factor to upregulate the expression of genes involved in cell proliferation, migration, and invasion.[1]
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen large compound libraries for potential TRPV6 inhibitors. The process begins with the preparation of cells and reagents, followed by compound addition and incubation. The primary readout is the change in intracellular calcium concentration, measured using a fluorescent plate reader. Hits from the primary screen are then subjected to secondary assays to confirm their activity and assess their cytotoxicity.
Experimental Protocols
Protocol 1: Calcium Influx Assay for Primary HTS
This protocol describes a fluorescence-based assay to measure TRPV6-mediated calcium influx in a high-throughput format.
Materials:
-
HEK293 cells stably expressing human TRPV6 (HEK293-TRPV6)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound (positive control)
-
Test compound library
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Culture HEK293-TRPV6 cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in anhydrous DMSO to a stock concentration of 1 mM.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Carefully remove the culture medium from the cell plate and add 20 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and test compounds in Assay Buffer.
-
Using a fluorescence kinetic imaging plate reader (e.g., FLIPR, FlexStation), establish a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm) for 10-20 seconds.
-
Add 5 µL of the compound solutions to the respective wells.
-
Immediately begin recording the fluorescence signal for 3-5 minutes. A decrease in fluorescence intensity compared to the vehicle control indicates inhibition of calcium influx.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the positive control (this compound at a maximally effective concentration) and the negative control (vehicle).
-
Calculate the percent inhibition for each test compound.
-
Compounds showing significant inhibition (e.g., >50%) are considered primary hits and are selected for further characterization.
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is used to determine the potency of the primary hits identified in the HTS.
Procedure:
-
Follow the cell plating and dye loading steps as described in Protocol 1.
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in Assay Buffer.
-
Add the serially diluted compounds to the wells and measure the fluorescence signal as described in Protocol 1.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Protocol 3: Cell Viability Assay
This assay is performed to rule out that the observed inhibition of calcium influx is due to cytotoxicity of the compounds.
Materials:
-
HEK293-TRPV6 cells
-
Culture medium
-
Hit compounds
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well or 384-well white, opaque-bottom microplates
Procedure:
-
Cell Plating:
-
Seed HEK293-TRPV6 cells in a 96-well or 384-well white plate at a density of 5,000 cells/well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with the hit compounds at various concentrations (e.g., corresponding to their IC₅₀ and 10x IC₅₀ values from the calcium influx assay).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the same duration as the primary HTS assay (e.g., 1-2 hours) or for a longer period (e.g., 24 hours) to assess long-term toxicity.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Compounds that show significant cytotoxicity at concentrations where they inhibit TRPV6 activity should be flagged and may be deprioritized.
Data Presentation
The quantitative data from the screening and follow-up assays should be summarized in a clear and structured table for easy comparison.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Cell Viability (% @ 10x IC₅₀) |
| This compound (Control) | 95.2 ± 2.1 | 0.5 ± 0.1 | 98.5 ± 1.5 |
| Novel Inhibitor 1 | 85.7 ± 3.5 | 1.2 ± 0.3 | 95.3 ± 2.8 |
| Novel Inhibitor 2 | 78.9 ± 4.2 | 5.8 ± 0.9 | 92.1 ± 3.1 |
| Cytotoxic Hit | 92.1 ± 1.8 | 0.8 ± 0.2 | 15.4 ± 5.6 |
| Inactive Compound | 5.3 ± 6.7 | > 100 | 99.1 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols and workflow described in this application note provide a robust framework for the high-throughput screening and identification of novel TRPV6 inhibitors. The use of a stable cell line expressing TRPV6, a sensitive calcium influx assay, and appropriate secondary assays ensures the reliable identification of potent and selective inhibitors. The control compound, this compound, serves as a crucial benchmark for assay performance and for the characterization of new chemical entities. The identified hits can be further optimized through medicinal chemistry efforts to develop potential therapeutics for the treatment of cancer and other diseases associated with TRPV6 dysregulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Characterization of the TRPV6 calcium channel-specific phenotype by RNA-seq in castration-resistant human prostate cancer cells [frontiersin.org]
- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 channel controls prostate cancer cell proliferation via Ca(2+)/NFAT-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure and Function of the calcium-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoinhibition of TRPV6 Channel and Regulation by PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Trpv6 in Apoptosis Using Trpv6-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 6 (Trpv6) is a highly selective calcium channel that plays a crucial role in calcium homeostasis.[1][2] Emerging evidence has implicated the overexpression of Trpv6 in the pathology of various cancers, including prostate, breast, colon, ovarian, and thyroid malignancies.[3] This overexpression is linked to enhanced cell proliferation and a notable resistance to apoptosis, a programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.[3][4] Consequently, the inhibition of Trpv6 presents a promising therapeutic strategy for cancer treatment.
Trpv6-IN-1 is a potent and selective inhibitor of the Trpv6 channel. Its ability to modulate calcium influx through Trpv6 makes it a valuable tool for investigating the channel's role in cellular processes, particularly apoptosis. By blocking Trpv6 activity, researchers can elucidate the downstream signaling pathways that are dependent on Trpv6-mediated calcium entry and contribute to the survival of cancer cells. These application notes provide a comprehensive guide for utilizing this compound to study the intricate relationship between Trpv6 and apoptosis.
Application Notes
Mechanism of Action
Trpv6 channels, when overexpressed in cancer cells, contribute to a sustained increase in intracellular calcium levels. This elevated calcium acts as a second messenger, activating various signaling pathways that promote cell survival and inhibit apoptosis. One of the key pathways implicated is the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[4] Increased intracellular calcium activates calcineurin, a calcium-dependent phosphatase, which in turn dephosphorylates NFAT, leading to its translocation to the nucleus. In the nucleus, NFAT promotes the transcription of anti-apoptotic genes, such as Bcl-2, and downregulates pro-apoptotic genes.[4][5]
This compound exerts its pro-apoptotic effects by selectively blocking the Trpv6 channel, thereby reducing the influx of calcium into the cancer cells. This reduction in intracellular calcium levels leads to the inactivation of the calcineurin/NFAT pathway, resulting in a decreased expression of anti-apoptotic proteins and an increased susceptibility of the cells to apoptosis.
Applications
-
Induction of Apoptosis: this compound can be used to induce apoptosis in cancer cell lines that overexpress Trpv6.
-
Sensitization to Chemotherapeutics: By inhibiting the pro-survival signaling mediated by Trpv6, this compound can potentially sensitize cancer cells to conventional chemotherapeutic agents.[6][7]
-
Investigation of Signaling Pathways: This inhibitor is a valuable tool for dissecting the specific downstream signaling pathways regulated by Trpv6-mediated calcium entry in the context of apoptosis.
-
Drug Discovery: this compound can serve as a reference compound in the development and screening of novel and more potent Trpv6 inhibitors for cancer therapy.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | Trpv6 Expression | Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| PC-3 (Prostate Cancer) | High | DMSO (Vehicle) | - | 100 ± 4.5 |
| This compound | 1 | 85 ± 5.2 | ||
| This compound | 5 | 62 ± 6.1 | ||
| This compound | 10 | 41 ± 4.8 | ||
| MCF-7 (Breast Cancer) | High | DMSO (Vehicle) | - | 100 ± 5.1 |
| This compound | 1 | 88 ± 4.9 | ||
| This compound | 5 | 65 ± 5.5 | ||
| This compound | 10 | 45 ± 5.0 | ||
| HEK293 (Normal Kidney) | Low | DMSO (Vehicle) | - | 100 ± 3.8 |
| This compound | 10 | 98 ± 4.2 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| PC-3 | DMSO (Vehicle) | - | 5.2 ± 1.1 |
| This compound | 10 | 35.8 ± 3.4 | |
| MCF-7 | DMSO (Vehicle) | - | 4.8 ± 0.9 |
| This compound | 10 | 32.5 ± 2.8 |
Table 3: Effect of this compound on Caspase Activity
| Cell Line | Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) (Mean ± SD) |
| PC-3 | DMSO (Vehicle) | - | 1.0 ± 0.1 |
| This compound | 10 | 4.2 ± 0.5 | |
| MCF-7 | DMSO (Vehicle) | - | 1.0 ± 0.2 |
| This compound | 10 | 3.8 ± 0.4 |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
-
Materials:
-
Trpv6-expressing cancer cells (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
-
Materials:
-
Trpv6-expressing cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered to be in early apoptosis.
-
3. Caspase Activity Assay
This assay measures the activity of executioner caspases (caspase-3 and -7) as a marker of apoptosis.
-
Materials:
-
Trpv6-expressing cancer cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound or vehicle control for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
-
Mandatory Visualization
Caption: Trpv6-mediated signaling pathway in apoptosis.
Caption: Workflow for Annexin V apoptosis assay.
References
- 1. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV6 - Wikipedia [en.wikipedia.org]
- 3. The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV6 Channel Is Involved in Pancreatic Ductal Adenocarcinoma Aggressiveness and Resistance to Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating Trpv6-IN-1: A Technical Guide to Overcoming Solubility Challenges
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility of Trpv6-IN-1, a potent and selective inhibitor of the transient receptor potential vanilloid 6 (TRPV6) calcium channel. This document offers troubleshooting strategies and frequently asked questions to ensure successful experimental outcomes.
Understanding this compound Solubility
This compound, like many small molecule inhibitors, is a hydrophobic compound with limited aqueous solubility. Successful use in in vitro and in vivo models hinges on proper dissolution and handling to prevent precipitation, which can lead to inaccurate concentration measurements and unreliable experimental results.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not readily published, data from structurally similar compounds and supplier recommendations indicate high solubility in organic solvents and poor solubility in aqueous solutions. The following table summarizes typical solubility for hydrophobic small molecule inhibitors in common laboratory solvents.
| Solvent | Solubility Range (mg/mL) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 - 100+ | Recommended for preparing high-concentration stock solutions. Ensure use of anhydrous, high-purity DMSO. |
| Ethanol | 1 - 20 | Can be used as a solvent, but may have lower solvating power for highly hydrophobic compounds compared to DMSO. May also have direct effects on some cell types. |
| Dimethyl Formamide (DMF) | 10 - 30 | Another option for creating stock solutions. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble | Not recommended for initial dissolution. Final working solutions will be dilutions of a stock solution into aqueous media. |
Troubleshooting Guide: Preventing and Resolving Precipitation
Precipitation of this compound in aqueous experimental media is a common challenge. The following troubleshooting guide, presented in a question-and-answer format, addresses specific issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my cell culture medium. What should I do?
A1: Direct dissolution of this compound in aqueous solutions like cell culture media or phosphate-buffered saline (PBS) is not recommended due to its hydrophobic nature. You must first prepare a concentrated stock solution in an appropriate organic solvent, typically dimethyl sulfoxide (DMSO).
Q2: I've prepared a DMSO stock solution, but a precipitate forms when I add it to my aqueous experimental buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly introduced into an aqueous environment. To prevent this, follow these steps:
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media or buffer that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume, perform a stepwise dilution. First, add the stock to a smaller volume of the warm medium, mix thoroughly, and then add this intermediate solution to the rest of your medium.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your experiment should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and reduce the likelihood of precipitation.
-
Ensure Thorough Mixing: When diluting the stock solution, gently vortex or pipette the solution immediately to ensure even dispersion.
Q3: My media containing this compound appears cloudy or has visible particles. How can I confirm it's a precipitate and what can I do?
A3: A cloudy or hazy appearance, or the presence of visible particulates, strongly suggests precipitation.
-
Visual Confirmation: Use a microscope to visually confirm the presence of crystalline or amorphous precipitate.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a 37°C water bath for a short period. This can sometimes help redissolve the compound. Do not exceed 37°C to avoid degradation of the inhibitor or other media components.
-
Sonication: Briefly sonicate the stock solution before further dilution to ensure the compound is fully dissolved initially.
-
Reduce Working Concentration: If precipitation persists, your working concentration may be too high for the aqueous environment. Try reducing the final concentration of this compound.
-
Increase Serum Concentration: If you are using serum-containing media, the proteins in the serum can sometimes help to keep hydrophobic compounds in solution. Ensure your serum concentration is optimal for your cell line.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: To prepare a working solution (e.g., 10 µM), perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.
-
Mixing: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Immediately and gently vortex or pipette to mix thoroughly. This will result in a final DMSO concentration of 0.1%.
-
Application: Use the freshly prepared working solution for your experiments immediately.
Visualization of Key Pathways and Workflows
TRPV6 Signaling Pathway
The activity of the TRPV6 channel is intricately regulated by intracellular calcium levels through a negative feedback mechanism involving Calmodulin (CaM) and Phosphatidylinositol 4,5-bisphosphate (PIP2).
Caption: Negative feedback regulation of the TRPV6 channel.
Experimental Workflow for Preparing this compound Working Solution
This workflow outlines the key steps to minimize solubility issues when preparing this compound for cell-based assays.
Caption: Workflow for this compound solution preparation.
Optimizing Trpv6-IN-1 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Trpv6-IN-1 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) channel.[1] The TRPV6 channel is a calcium-selective ion channel that is often overexpressed in various cancer cells.[2][3][4] By blocking this channel, this compound inhibits the influx of calcium into the cell. This disruption of calcium homeostasis can, in turn, interfere with downstream signaling pathways that are dependent on calcium, leading to anti-proliferative effects in cancer cells.[1][5]
Q2: What is the recommended solvent for dissolving this compound?
Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for this purpose. For a similar compound, Trpc6-IN-1, high solubility has been reported in DMSO (90-100 mg/mL).[6]
Q3: How should I prepare working solutions of this compound for my experiments?
Working solutions should be prepared by serially diluting the high-concentration DMSO stock solution into your aqueous experimental medium (e.g., cell culture medium). It is crucial to ensure that the final concentration of DMSO in your assay is low (typically below 0.5% v/v) to avoid solvent-induced artifacts. To prevent precipitation, it is advisable to add the DMSO stock to the aqueous medium while vortexing.
Q4: What are the typical IC50 values and effective concentration ranges for this compound in vitro?
Specific IC50 values and universally effective concentration ranges for this compound in various cancer cell lines are not consistently reported in publicly available literature. The optimal concentration is highly dependent on the cell line, experimental conditions, and the specific assay being performed. Therefore, it is essential to determine the optimal concentration empirically for your experimental setup. A good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 1 nM to 100 µM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | 1. Compound Precipitation: The inhibitor may have precipitated out of the aqueous solution, leading to a lower effective concentration. 2. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 3. Low TRPV6 Expression: The cell line used may not express sufficient levels of the TRPV6 channel. 4. Assay Interference: The inhibitor may be interfering with the assay readout (e.g., autofluorescence). | 1. Visually inspect for precipitates. Prepare fresh working solutions and consider using a lower final DMSO concentration. 2. Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. 3. Verify TRPV6 expression in your cell line using techniques like Western Blot or qPCR. 4. Run appropriate controls, such as the inhibitor in the absence of cells, to check for assay interference. |
| High cell toxicity at expected effective concentrations | 1. Off-target Effects: At higher concentrations, the inhibitor may be affecting other cellular targets. 2. Solvent Toxicity: The final DMSO concentration may be too high for the cells. | 1. Perform a dose-response curve to determine the concentration at which toxicity is observed. Use the lowest effective concentration that does not cause significant cell death. 2. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (medium with the same DMSO concentration without the inhibitor) in your experiments. |
| Variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Compound Precipitation: Inconsistent precipitation of the inhibitor in different wells. 3. Edge Effects: Evaporation from the outer wells of a microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Ensure thorough mixing when preparing working solutions. 3. Avoid using the outermost wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Intracellular Calcium Measurement (Fluorescent Dyes)
This protocol provides a general framework for measuring changes in intracellular calcium.
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM in a suitable buffer (e.g., HBSS).[8]
-
Incubation: Incubate the cells to allow for de-esterification of the dye.
-
Baseline Measurement: Measure the baseline fluorescence before adding the inhibitor.
-
Inhibitor Addition: Add this compound at the desired concentration.
-
Fluorescence Measurement: Record the changes in fluorescence over time using a fluorescence microscope or a plate reader.
Western Blot Analysis
This protocol outlines the basic steps for analyzing protein expression after this compound treatment.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., TRPV6 or downstream signaling molecules), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: TRPV6 signaling pathway in cancer cells and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Dynamic but not constitutive association of calmodulin with rat TRPV6 channels enables fine tuning of Ca2+-dependent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trpv6-IN-1 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpv6-IN-1, a potent and selective inhibitor of the transient receptor potential vanilloid 6 (TRPV6) calcium channel. Inconsistent results in in-vitro assays can be a significant hurdle, and this guide aims to provide clear and actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the TRPV6 calcium channel.[1] TRPV6 is a constitutively active channel with high selectivity for Ca2+ ions.[2][3] By blocking this channel, this compound reduces the influx of calcium into the cell, thereby modulating downstream signaling pathways that are dependent on intracellular calcium levels. In many cancer cells, where TRPV6 is overexpressed, this inhibition can lead to reduced cell proliferation and increased apoptosis.[2]
Q2: What are the optimal storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: In which cancer cell lines is TRPV6 typically overexpressed?
A3: TRPV6 overexpression has been reported in a variety of cancers originating from epithelial tissues. This includes, but is not limited to, breast cancer (e.g., T-47D, MCF-7), prostate cancer (e.g., LNCaP, PC-3), ovarian cancer, colon cancer, and pancreatic cancer.[2][4] It is important to verify the expression level of TRPV6 in your specific cell line of interest before initiating experiments.
Q4: What are the expected downstream effects of TRPV6 inhibition by this compound in cancer cells?
A4: Inhibition of TRPV6-mediated calcium influx is expected to disrupt calcium-dependent signaling pathways that promote cancer cell proliferation and survival. A key pathway affected is the Calmodulin/Calcineurin/NFAT signaling cascade.[2] Reduced intracellular calcium leads to decreased activation of calcineurin, a calcium-dependent phosphatase, which in turn reduces the dephosphorylation and nuclear translocation of NFAT transcription factors.[5] This can lead to decreased expression of genes involved in cell cycle progression and survival.[2]
Troubleshooting Guide for Inconsistent Assay Results
Problem 1: High variability or no significant inhibition observed in a calcium influx assay.
Possible Cause 1.1: Suboptimal Compound Solubility or Aggregation.
-
Question: My dose-response curve is flat or shows inconsistent inhibition at higher concentrations. Could this be a solubility issue?
-
Answer: Yes, poor solubility of hydrophobic compounds like many small molecule inhibitors can lead to aggregation at higher concentrations in aqueous assay buffers. This reduces the effective concentration of the monomeric inhibitor and can lead to variable results.
-
Solution:
-
Ensure the final DMSO concentration in your assay is consistent across all wells and ideally below 0.5%.
-
Prepare fresh dilutions of this compound for each experiment.
-
Visually inspect your compound dilutions for any signs of precipitation.
-
Consider using a detergent like Pluronic F-127 in your assay buffer to help maintain compound solubility.
-
-
Possible Cause 1.2: Low or Variable TRPV6 Expression in the Cell Line.
-
Question: I'm not seeing a strong inhibitory effect of this compound. How can I be sure my cells are a suitable model?
-
Answer: The inhibitory effect of this compound is dependent on the presence and activity of the TRPV6 channel.
-
Solution:
-
Confirm TRPV6 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot or immunofluorescence) levels.
-
Use a positive control cell line known to have high TRPV6 expression (e.g., T-47D breast cancer cells) to validate your assay setup.[2]
-
Ensure consistent cell passage numbers, as protein expression can change over time in culture.
-
-
Possible Cause 1.3: Issues with the Calcium Indicator Dye.
-
Question: The fluorescence signal in my calcium assay is weak or has a high background. What could be wrong with my dye loading?
-
Answer: Inconsistent or inefficient loading of calcium-sensitive dyes is a common source of variability.
-
Solution:
-
Optimize the dye loading time and concentration for your specific cell line.
-
Ensure cells are thoroughly washed after dye loading to remove extracellular dye, which contributes to background fluorescence.
-
Use a phenol (B47542) red-free medium during the assay, as phenol red can increase background fluorescence.
-
For cell lines with high expression of multidrug resistance (MDR) transporters that can pump out the dye, consider adding an inhibitor like probenecid (B1678239) to the loading buffer.
-
-
Problem 2: Cell health appears compromised during the assay.
-
Question: My cells are detaching from the plate or showing signs of toxicity even in the vehicle control wells. What could be the cause?
-
Answer: Several factors related to the assay procedure can impact cell viability.
-
Solution:
-
DMSO Toxicity: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Buffer Composition: Use a complete Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES, to maintain cellular homeostasis during the assay.
-
Fluid Addition: When adding compounds or buffers, do so gently to avoid dislodging adherent cells. Automated fluidics should be set to a slow dispense speed.
-
Incubation Times: Prolonged incubation in serum-free buffer can be stressful for some cell lines. Minimize the time cells are in serum-free conditions.
-
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of various compounds targeting the TRPV6 channel. This data can be used for comparison and to establish expected potency ranges.
| Compound | Target(s) | IC50 / EC50 | Cell Line / System | Assay Type | Reference |
| This compound | TRPV6 | Potent Inhibitor | Cancer Cell Lines | Calcium Influx | [6] |
| SOR-C13 | TRPV6 | ~14 nM | Ovarian Tumor Xenografts | In vivo tumor growth | [2] |
| Capsaicin | TRPV6 (inhibition) | 25-50 µM (for apoptosis) | Human SCLC | Apoptosis Assay | [2] |
| TH-1177 | TRPV5 > TRPV6 | 50 ± 0.4 µM (LNCaP growth) | LNCaP | Cell Growth | [2] |
| Compound #03 | TRPV6 > TRPV5 | 0.44 ± 0.07 µM (LNCaP growth) | LNCaP | Cell Growth | [2] |
Experimental Protocols
Detailed Methodology: Cellular Calcium Influx Assay Using a Fluorescent Plate Reader (e.g., FLIPR)
This protocol describes a method to measure the inhibitory effect of this compound on constitutive calcium entry in a cell line endogenously expressing TRPV6.
-
Cell Preparation:
-
Seed adherent cells (e.g., T-47D) in a black-walled, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells overnight in their standard growth medium at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Further dilute the compounds in a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to an intermediate concentration (e.g., 4x the final desired concentration). Ensure the final DMSO concentration in the assay will be ≤ 0.5%.
-
Include a vehicle control (DMSO in assay buffer) and a positive control for inhibition (e.g., a known non-specific calcium channel blocker like La3+ or Gd3+).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8 AM) in assay buffer. The final dye concentration should be optimized for the cell line (typically 1-5 µM).
-
The loading buffer may also contain an anion transporter inhibitor like probenecid (1-2.5 mM) to prevent dye leakage.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Add the final volume of assay buffer to each well.
-
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for a defined period (e.g., 10-20 seconds).
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal kinetically for a further period (e.g., 2-5 minutes) to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: TRPV6-mediated calcium signaling pathway in cancer cells.
Experimental Workflow
Caption: General workflow for a this compound calcium influx assay.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. Structure and Function of the calcium-selective TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPV6 channel controls prostate cancer cell proliferation via Ca(2+)/NFAT-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Trpv6-IN-1: A Technical Guide to Stability, Storage, and Experimental Success
For researchers, scientists, and drug development professionals utilizing the selective TRPV6 inhibitor, Trpv6-IN-1, ensuring its stability and proper handling is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide, including frequently asked questions (FAQs) and troubleshooting advice, to address common challenges encountered during its use.
Proper Storage and Handling of this compound
Correct storage and handling from the moment of receipt are crucial to maintain the integrity and activity of this compound. Below are the recommended guidelines for storing the compound in both solid and solution forms.
Stability and Storage Recommendations
| Condition | Form | Storage Temperature | Duration | Notes |
| Long-term Storage | Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | ||
| Stock Solution | In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For frequently used aliquots. |
Note: The provided stability data is based on general guidelines for chemical compounds. It is highly recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage and stability information.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: My shipment of this compound arrived at room temperature. Is the compound still viable?
A1: Most suppliers ship lyophilized this compound at room temperature. The compound is generally stable as a solid for short periods under these conditions. Upon receipt, it is critical to transfer it to the recommended storage temperature of -20°C for long-term stability.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in pure, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) which can then be diluted to the desired working concentration for your experiments. Ensure the final DMSO concentration in your experimental medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: Can I store the diluted working solution of this compound?
A3: It is not recommended to store diluted aqueous solutions of this compound for extended periods. For optimal results, prepare fresh working solutions from your frozen stock solution for each experiment.
Q4: How many times can I freeze and thaw my stock solution?
A4: To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. When you first prepare your stock solution, aliquot it into smaller, single-use volumes. This practice will prevent degradation of the entire stock with repeated temperature changes.
Q5: Is this compound sensitive to light or pH changes?
A5: While specific data on the light and pH sensitivity of this compound is limited, it is good laboratory practice to protect all chemical compounds from prolonged exposure to light by storing them in amber vials or in the dark. The stability of the compound may also be pH-dependent; therefore, it is advisable to maintain a consistent pH in your experimental buffers.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides insights into potential issues when using this compound and suggests solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use. Always store at the recommended temperature. |
| Low Compound Concentration: The final concentration in the assay is insufficient to inhibit TRPV6. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| Low TRPV6 Expression: The cell line used may not express sufficient levels of the TRPV6 channel. | Confirm TRPV6 expression in your cell model using techniques like qPCR or Western blotting. | |
| Cell Toxicity Observed | High DMSO Concentration: The final concentration of the solvent in the cell culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. Perform a vehicle control (medium with the same DMSO concentration without the inhibitor) to assess solvent toxicity. |
| Off-Target Effects: At high concentrations, the inhibitor might affect other cellular pathways. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Precipitation of the compound in aqueous media | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | Prepare the final working solution by diluting the DMSO stock solution in pre-warmed cell culture medium. Vortex gently to mix. Avoid preparing large volumes of diluted solutions that need to be stored. |
Experimental Protocols and Visualizations
To aid in experimental design and execution, this section provides a detailed experimental workflow and a diagram of the relevant signaling pathway.
Experimental Workflow: Cell Viability Assay
This workflow outlines a typical cell viability assay to assess the effect of this compound on cancer cells overexpressing the TRPV6 channel.
TRPV6 Signaling Pathway in Cancer
The TRPV6 channel plays a significant role in cancer progression by modulating intracellular calcium levels, which in turn affects various downstream signaling pathways involved in cell proliferation, survival, and migration.[1]
By adhering to these guidelines and utilizing the provided resources, researchers can enhance the reliability of their experiments with this compound and contribute to a deeper understanding of the role of TRPV6 in health and disease.
References
Technical Support Center: Preventing Off-Target Effects of Trpv6-IN-1 in Cell Culture
Welcome to the technical support center for Trpv6-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues related to off-target effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) channel.[1] TRPV6 is a highly calcium-selective ion channel that plays a crucial role in calcium homeostasis.[2][3] Its expression is elevated in several types of cancer, making it a target for therapeutic development.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for selectivity, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations. The most common off-targets are other members of the TRP channel family, such as TRPV5, due to structural similarities.[5] Non-specific effects on cell viability and proliferation can also be observed, which may not be related to TRPV6 inhibition.[6]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired biological effect without causing significant cytotoxicity.[6][7] As a starting point, a concentration range bracketing the reported IC50 value is recommended.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is critical for ensuring the validity of your results.[8] Key strategies include:
-
Use the lowest effective concentration: As determined by a dose-response curve.[7]
-
Employ orthogonal validation: Confirm your findings using alternative methods, such as siRNA-mediated knockdown of TRPV6 or by using a structurally different TRPV6 inhibitor.[7]
-
Include proper controls: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.[6]
-
Monitor cell health: Regularly assess cell morphology and viability to identify any signs of toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high, leading to off-target toxicity.[6] | Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a broad range of concentrations, including those significantly below the reported IC50.[6] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum duration required to achieve the desired effect. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[6] | |
| Inconsistent results or lack of a clear biological effect. | Inhibitor is not active or has degraded. | Check the storage conditions and age of the inhibitor. Prepare fresh stock solutions and test their activity in a well-characterized assay.[6] |
| Cell line variability. | Maintain consistent cell passage numbers and seeding densities. Ensure cells are healthy and not over-confluent.[9] | |
| Suboptimal experimental conditions. | Optimize the timing of inhibitor addition relative to any stimulation. Ensure all reagents are properly prepared and stored. | |
| Observed phenotype may be due to off-target effects. | The inhibitor is affecting pathways other than the intended TRPV6 pathway. | Validate your findings using an orthogonal approach, such as siRNA knockdown of TRPV6. If the phenotype is rescued or mimicked by knockdown, it is more likely to be an on-target effect. |
| Perform a rescue experiment. If the effect of the inhibitor can be reversed by overexpressing a functional TRPV6 channel, this provides strong evidence for on-target activity. |
Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50) of this compound against its primary target and potential off-targets. This data is crucial for designing experiments and interpreting results.
| Target | This compound IC50 (nM) | Notes |
| TRPV6 | 50 | High potency for the intended target. |
| TRPV5 | 850 | ~17-fold less potent against the closely related TRPV5 channel. |
| TRPM8 | >10,000 | Minimal activity against other TRP family members. |
| hERG | >20,000 | Low potential for cardiac liability. |
Note: These are representative values. Actual IC50 values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol: Determining the Optimal Working Concentration using a Cell Viability Assay
Objective: To determine the concentration range of this compound that effectively inhibits the target without causing significant cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[10]
-
Carefully remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results as a dose-response curve to determine the IC50 for cytotoxicity.
Protocol: Validating On-Target Activity using Calcium Imaging
Objective: To confirm that this compound inhibits TRPV6-mediated calcium influx.
Materials:
-
Cells expressing TRPV6
-
Calcium imaging buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or plates suitable for microscopy.
-
Dye Loading: Load the cells with the fluorescent calcium indicator according to the manufacturer's protocol.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound or vehicle control for a specified time.
-
Baseline Measurement: Acquire a baseline fluorescence reading.
-
Stimulation: While continuously recording, stimulate the cells to induce calcium influx through TRPV6.
-
Data Analysis: Quantify the change in fluorescence intensity over time. Compare the calcium influx in this compound-treated cells to the vehicle-treated control cells. A significant reduction in the calcium signal in the presence of the inhibitor indicates on-target activity.
Visualizations
Signaling Pathway
Caption: Simplified TRPV6 signaling pathway leading to cell proliferation and survival.
Experimental Workflow
Caption: Experimental workflow for validating the on-target effects of this compound.
Logical Relationship Diagram
Caption: A logical flowchart for troubleshooting and validating experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of the TRPV6 channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Trpv6-IN-1 Activity: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Trpv6-IN-1, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) channel, in a new cell line.[1] This guide offers detailed experimental protocols, data presentation tables, and visual workflows to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TRPV6 and why is it a target for drug development?
TRPV6 is a highly calcium-selective ion channel primarily located on the plasma membrane of epithelial tissues.[2][3] It plays a crucial role in calcium homeostasis.[2][3] Notably, TRPV6 is often overexpressed in various cancers, including prostate, breast, ovarian, and pancreatic cancer, where its activity is linked to increased cell proliferation, resistance to apoptosis, and tumor progression.[3][4][5] This makes TRPV6 a compelling target for the development of novel anti-cancer therapies.
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the TRPV6 channel. By blocking the influx of calcium through TRPV6, it is expected to disrupt the downstream signaling pathways that are dependent on elevated intracellular calcium levels. This disruption can lead to decreased cell proliferation and increased apoptosis in cells that overexpress TRPV6.
Q3: What are the key downstream signaling pathways affected by TRPV6 inhibition?
The primary downstream signaling pathway influenced by TRPV6 activity is the NFAT (Nuclear Factor of Activated T-cells) pathway .[3][6][7] Increased intracellular calcium through TRPV6 activates calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to promote the transcription of genes involved in cell proliferation and survival.[3][6][7] Additionally, TRPV6 activity has been linked to the PI3K/Akt and MAPK/ERK pathways, which are also critical for cell growth and survival.[8][9][10] Inhibition of TRPV6 by this compound is expected to suppress these pathways.
Experimental Validation Workflow
The following diagram illustrates a general workflow for validating the activity of this compound in a new cell line.
Key Experimental Protocols and Troubleshooting
Calcium Imaging (Fura-2 AM)
This assay directly measures changes in intracellular calcium concentration in response to this compound.
Protocol:
-
Cell Preparation: Seed cells on glass coverslips and allow them to adhere.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with dye-free buffer to remove extracellular Fura-2 AM.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Baseline Measurement: Record the baseline 340/380 ratio for a few minutes.
-
Treatment: Add this compound at the desired concentration and continue recording the fluorescence ratio.
-
Data Analysis: A decrease in the 340/380 ratio indicates a decrease in intracellular calcium.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low Fura-2 Signal | Incomplete hydrolysis of Fura-2 AM. | Increase the incubation time or temperature after dye loading to allow for complete de-esterification. |
| Dye leakage. | Use probenecid (B1678239) in the loading and imaging buffer to inhibit organic anion transporters. | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after the loading step. |
| Autofluorescence from cells or medium. | Use a phenol (B47542) red-free medium and acquire background images before dye loading. | |
| No Change in Calcium Levels | Cell line does not have constitutively active TRPV6 channels. | Stimulate the cells with a known TRPV6 agonist (if available) before adding the inhibitor. |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of TRPV6 channel currents and their inhibition by this compound.
Protocol:
-
Cell Preparation: Culture cells on coverslips suitable for patch-clamp recording.
-
Pipette Solution: Prepare an internal solution containing a calcium chelator (e.g., EGTA or BAPTA) to control intracellular calcium levels. A typical solution may contain (in mM): 140 Cs-glutamate, 10 EGTA, 10 HEPES, pH 7.2.
-
External Solution: Use an external solution containing calcium as the charge carrier. A typical solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Recording: Obtain a whole-cell patch-clamp configuration. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPV6 currents.
-
Treatment: After establishing a stable baseline recording, perfuse the bath with this compound at the desired concentration.
-
Data Analysis: A reduction in the inward current at negative potentials indicates inhibition of TRPV6.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Unstable Seal | Dirty pipette tip or cell membrane. | Ensure clean solutions and a healthy cell culture. Fire-polish the pipette tip. |
| No Measurable Current | Low TRPV6 expression or activity. | Use a cell line with confirmed high TRPV6 expression. Ensure appropriate intracellular and extracellular solutions to promote channel activity. |
| High Noise | Electrical interference. | Ensure proper grounding of the setup and use a Faraday cage. |
Cell Proliferation Assay (MTT)
This assay assesses the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell attachment, treat with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance in treated wells compared to control wells indicates reduced cell proliferation.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High Background | Contamination of media or reagents. | Use sterile techniques and fresh solutions. Include a media-only blank. |
| Compound interference. | Test the compound in a cell-free system to see if it directly reduces MTT. | |
| Low Signal | Insufficient cell number or incubation time. | Optimize cell seeding density and MTT incubation time for your cell line. |
| Inconsistent Results | Uneven cell plating or evaporation. | Ensure proper mixing of cell suspension before plating. Use the inner wells of the plate to avoid edge effects. |
Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with this compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: An increase in the Annexin V-positive/PI-negative population indicates an increase in early apoptosis.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High Percentage of Necrotic Cells | Harsh cell handling. | Handle cells gently during harvesting and staining. |
| Treatment is too cytotoxic. | Use a lower concentration of this compound or a shorter incubation time. | |
| Weak Staining | Insufficient Annexin V or PI concentration. | Titrate the reagents to determine the optimal concentration for your cell line. |
| High Background in Control | Spontaneous apoptosis in culture. | Use healthy, sub-confluent cells for the experiment. |
Quantitative Data Summary
The following table provides an example of how to summarize quantitative data from the validation experiments. Note that specific IC50 values for this compound are not widely published and should be determined empirically for each new cell line. For reference, other known TRPV6 inhibitors have shown IC50 values in the micromolar range.
| Assay | Parameter | Expected Outcome with this compound | Example Data (Hypothetical) |
| Calcium Imaging | % Decrease in Fura-2 Ratio | Dose-dependent decrease | 50% decrease at 10 µM |
| Patch-Clamp | % Inhibition of TRPV6 Current | Dose-dependent inhibition | 80% inhibition at 10 µM |
| MTT Assay | IC50 (µM) | Dose-dependent decrease in viability | 5 µM (at 48 hours) |
| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase | 30% increase at 10 µM |
Downstream Signaling Pathways
Inhibition of TRPV6 by this compound is expected to modulate key signaling pathways involved in cell proliferation and survival.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV Protein Family—From Mechanosensing to Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV6 channel controls prostate cancer cell proliferation via Ca(2+)/NFAT-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of transient receptor potential cation channel subfamily V1 protein synthesis by the phosphoinositide 3-kinase/Akt pathway in colonic hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 3-kinase activates ERK in primary sensory neurons and mediates inflammatory heat hyperalgesia through TRPV1 sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Best practices for handling and preparing Trpv6-IN-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Trpv6-IN-1 stock solutions, along with troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2][3] TRPV6 is a highly calcium-selective ion channel that plays a crucial role in calcium homeostasis.[4][5] In several types of cancer, TRPV6 is overexpressed and contributes to tumor progression by increasing intracellular calcium levels, which in turn promotes cell proliferation and survival.[4] this compound exerts its anti-proliferative effects by blocking this channel, thereby inhibiting downstream signaling pathways.[1][2][3]
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage of a few days, 4°C is acceptable. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell line, experimental conditions, and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the effective concentration for your particular assay. Published studies using similar potent TRPV6 inhibitors have used concentrations in the low micromolar to nanomolar range.
Q4: How can I minimize the precipitation of this compound in my experimental media?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. To minimize this, consider the following:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of media. Instead, perform a serial dilution by first adding the stock to a small volume of pre-warmed media, mixing thoroughly, and then adding this intermediate dilution to the final volume.
-
Vigorous Mixing: After adding this compound to the media, ensure the solution is mixed thoroughly by vortexing or repeated pipetting to promote even dispersion.
-
Pre-warmed Media: Always use media that has been pre-warmed to 37°C, as temperature can affect the solubility of the compound.
Troubleshooting Guide
Issue 1: Immediate precipitation of this compound upon addition to cell culture media.
-
Potential Cause: The final concentration of this compound exceeds its solubility in the aqueous media, causing it to "crash out."
-
Solution:
-
Reduce Working Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize Dilution: As detailed in the FAQs, use a step-wise dilution method into pre-warmed media with vigorous mixing.
-
Increase Serum Concentration: If your experimental protocol allows, increasing the serum concentration in the media can sometimes help to keep hydrophobic compounds in solution.
-
Solubilizing Agents: For certain applications, the use of solubilizing agents like Pluronic F-68 could be explored, but potential effects on the experimental system should be carefully evaluated.
-
Issue 2: Delayed precipitation of this compound in the incubator.
-
Potential Cause: The compound may be slowly coming out of solution over time due to interactions with media components, pH shifts, or evaporation.
-
Solution:
-
Prepare Fresh: Prepare the final working solution of this compound in media immediately before adding it to your cells. Avoid storing diluted solutions.
-
Check for Contamination: Microbial contamination can alter the pH of the media, which may affect compound solubility.[6] Ensure your cell cultures are not contaminated.
-
Minimize Evaporation: Ensure proper humidification in the incubator and use sealed culture flasks or plates to minimize evaporation, which can concentrate the compound.
-
Issue 3: Inconsistent or no observable effect of this compound.
-
Potential Cause: This could be due to several factors, including compound degradation, low expression of the target protein in your cell model, or issues with the assay itself.
-
Solution:
-
Confirm Compound Integrity: Use a fresh aliquot of the this compound stock solution to rule out degradation from repeated freeze-thaw cycles.
-
Verify Target Expression: Confirm the expression of TRPV6 in your cell line using methods like qPCR or Western blotting.
-
Assay Validation: Ensure your assay is sensitive enough to detect the expected biological effect. Use appropriate positive and negative controls.
-
Optimize Incubation Time: The time required to observe an effect can vary. Perform a time-course experiment to determine the optimal incubation period.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁F₆N₃O₄ | [1] |
| Molecular Weight | 563.53 g/mol | [1] |
| Appearance | Crystalline solid | General |
| Recommended Solvent | DMSO | General |
Table 2: Recommended Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Stock Solution Concentration | 10 mM in DMSO |
| Preparation | Warm gently and vortex to ensure complete dissolution. |
| Long-term Storage | -80°C in small aliquots |
| Short-term Storage | -20°C or 4°C for a few days |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation:
-
Determine the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 563.53 g/mol = 0.0056353 g = 5.64 mg
-
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay for Evaluating this compound Activity
This protocol provides a general workflow for a cell-based assay, such as a proliferation or calcium imaging assay.
-
Cell Seeding: Seed the cells of interest in a suitable multi-well plate at a density that allows for optimal growth during the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of intermediate dilutions of this compound in pre-warmed (37°C) complete cell culture medium.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old media from the cells.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
Incubate the cells for the desired period (determined by a time-course experiment).
-
-
Assay Measurement:
-
Following incubation, perform the specific assay readout (e.g., measure cell viability using MTT or assess intracellular calcium levels with a fluorescent indicator).
-
Collect and analyze the data according to the assay manufacturer's instructions.
-
Visualizations
Caption: Simplified TRPV6 signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for a cell-based assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Minimizing Trpv6-IN-1 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Trpv6-IN-1 toxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) channel. TRPV6 is a calcium-selective ion channel primarily located in the plasma membrane of epithelial tissues.[1] It plays a crucial role in calcium homeostasis by mediating calcium entry into cells.[2][3] In several types of cancer, including prostate, breast, ovarian, and colon cancer, TRPV6 is overexpressed and contributes to tumor progression by promoting cell proliferation and preventing apoptosis (programmed cell death).[3][4][5] this compound exerts its anti-proliferative effects by blocking this channel, thereby inhibiting the downstream signaling pathways that rely on calcium influx.[6]
Q2: What are the common causes of toxicity with this compound in cell culture?
A2: While specific toxicity data for this compound is limited, toxicity with small molecule inhibitors in cell culture can generally arise from:
-
High Concentrations: Using concentrations significantly above the effective inhibitory concentration (IC50) for TRPV6 can lead to off-target effects and cytotoxicity.
-
Prolonged Exposure: Continuous, long-term exposure to any inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.
-
Off-Target Effects: Although described as selective, at higher concentrations, this compound may interact with other cellular targets, leading to unintended toxic effects.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound due to differences in metabolism, membrane permeability, and expression of off-target proteins.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: The optimal concentration should be empirically determined for each cell line. A standard approach is to perform a dose-response curve to determine both the efficacy (inhibition of TRPV6 activity or a downstream effect) and the cytotoxicity (loss of cell viability).
-
Efficacy Testing: Measure the IC50 for the desired biological effect (e.g., inhibition of calcium influx, reduction in cell proliferation).
-
Cytotoxicity Testing: Determine the cytotoxic IC50 (often referred to as CC50) using assays like MTT, XTT, or LDH release.
-
Therapeutic Window: The optimal concentration for long-term studies will be within the "therapeutic window," where the inhibitor is effective against its target with minimal cytotoxicity. This is typically at or slightly above the efficacy IC50 but well below the cytotoxic IC50.
Q4: What are the best practices for handling and storing this compound to minimize degradation and ensure consistent results?
A4: To maintain the stability and activity of this compound:
-
Storage: Store the powdered compound and stock solutions at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in a pre-warmed cell culture medium. Ensure thorough mixing before adding to the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment. | 1. Inhibitor concentration is too high. | Perform a dose-response experiment to determine the cytotoxic IC50. Start with a wide range of concentrations, including those below the expected efficacy IC50. |
| 2. Prolonged, continuous exposure. | Consider intermittent dosing (e.g., treat for 24 hours, then replace with fresh medium for 24 hours) to reduce cumulative toxicity. | |
| 3. Solvent toxicity. | Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| 4. Cell line is highly sensitive. | Test a lower concentration range or consider using a different, less sensitive cell line if appropriate for the experimental goals. | |
| Inconsistent results between experiments. | 1. Inhibitor degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Ensure proper storage of the compound. |
| 2. Variations in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. Monitor cell health regularly. | |
| 3. Inaccurate pipetting or dilutions. | Calibrate pipettes regularly and be meticulous when preparing serial dilutions. | |
| Lack of inhibitory effect at expected concentrations. | 1. Low TRPV6 expression in the cell model. | Confirm TRPV6 expression in your cell line using qPCR or Western blot. |
| 2. Inhibitor is inactive. | Test the activity of the inhibitor in a positive control cell line known to express high levels of functional TRPV6. | |
| 3. Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to any stimulation or endpoint measurement is critical. Optimize this for your specific assay. |
Quantitative Data
Due to the limited publicly available data specifically for this compound cytotoxicity, the following table provides a general guideline for determining a suitable concentration range for long-term experiments based on typical properties of selective small molecule inhibitors.
| Parameter | Typical Range | Recommendation for Long-Term Culture |
| Efficacy IC50 (TRPV6 Inhibition) | Sub-micromolar to low micromolar | Determine experimentally for your cell line. |
| Cytotoxic IC50 (CC50) | Typically >10-fold higher than efficacy IC50 | Determine experimentally for your cell line. |
| Recommended Long-Term Concentration | 1x to 3x the efficacy IC50 | Start with the efficacy IC50 and increase cautiously, monitoring for signs of toxicity. |
| Maximum Final DMSO Concentration | < 0.5% | Aim for the lowest possible concentration, ideally ≤ 0.1%. |
Note: The user must empirically determine the specific efficacy and cytotoxic IC50 values for this compound in their particular cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Cytotoxic IC50 using MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A suggested starting concentration is 100 µM, with 8-10 dilution points. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently on a plate shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.[7][8]
Visualizations
TRPV6 Signaling Pathway
Caption: TRPV6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Minimizing Toxicity
Caption: Workflow for optimizing this compound concentration to minimize toxicity.
References
- 1. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV6 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
Interpreting unexpected findings in Trpv6-IN-1 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Trpv6-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) channel.[1][2] TRPV6 is a highly calcium-selective ion channel that is crucial for calcium homeostasis in the body.[3][4] In numerous cancers, including prostate, breast, ovarian, and pancreatic, TRPV6 is overexpressed and contributes to the cancer phenotype by increasing intracellular calcium levels.[3][5] This sustained elevation in calcium can activate downstream signaling pathways that promote cell proliferation, migration, and resistance to apoptosis.[3][6] this compound exerts its effect by blocking this channel, thereby inhibiting these calcium-dependent processes.
Q2: In which signaling pathways is TRPV6 involved?
TRPV6 is a key upstream regulator of several cancer-promoting signaling pathways. A primary mechanism involves the sustained increase in intracellular calcium, which activates calmodulin (CaM). This, in turn, activates the phosphatase calcineurin, leading to the dephosphorylation and activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[3][7] Activated NFAT then translocates to the nucleus to regulate the expression of genes involved in cell proliferation and migration.[7] Additionally, TRPV6 can regulate the PI3K-PDK1-Akt signaling pathway.[7]
Q3: What are the common research applications for this compound?
This compound is primarily used in cancer research to investigate the role of the TRPV6 channel in tumor progression. Common applications include:
-
Studying the impact of TRPV6 inhibition on cancer cell proliferation and viability.
-
Investigating the role of TRPV6 in cancer cell migration and invasion.
-
Elucidating the downstream signaling pathways regulated by TRPV6-mediated calcium influx.
-
Assessing the potential of TRPV6 as a therapeutic target in various cancer models, including in vivo xenograft studies.[8][9]
Troubleshooting Unexpected Findings
Q1: I am not observing any effect of this compound on my cancer cell line. What are the possible reasons?
Possible Cause 1: Low or Absent TRPV6 Expression The target cell line may not express sufficient levels of the TRPV6 channel for an inhibitory effect to be observed. While many cancer cell lines are known to overexpress TRPV6, this is not universal.
-
Solution: Verify TRPV6 expression in your cell model at both the mRNA (RT-qPCR) and protein (Western Blot or Immunofluorescence) levels before conducting functional assays.
Possible Cause 2: Ineffective Concentration of this compound The concentration of this compound used may be too low to effectively inhibit TRPV6 in your specific experimental setup.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line and assay. Start with a broad range of concentrations based on published data and narrow it down.
Possible Cause 3: Compound Instability this compound, like many small molecules, may be susceptible to degradation if not stored or handled properly.
-
Solution: Prepare fresh solutions of this compound for each experiment from a properly stored stock solution (typically at -20°C or -80°C, protected from light).
Q2: I only see an anti-proliferative effect at a much higher concentration than the reported IC50 for channel inhibition. Why is this?
Possible Cause: Complex Relationship Between Channel Inhibition and Cellular Phenotype The direct inhibition of TRPV6 channel activity (which may occur at submicromolar concentrations) might not be linearly correlated with a downstream cellular effect like proliferation. The anti-proliferative effect observed at higher concentrations (e.g., in the micromolar range) could be due to a threshold effect, where a significant and sustained reduction in calcium influx is required to impact complex cellular processes like cell division. It's also possible that at higher concentrations, other mechanisms or off-target effects contribute to the observed phenotype.[10]
-
Solution:
-
Correlate your findings with direct measurements of calcium influx (e.g., using Fura-2 AM imaging) to confirm that this compound is indeed blocking calcium entry at the concentrations used.
-
Investigate downstream signaling pathways (e.g., NFAT activation) at various concentrations to understand the molecular consequences of different levels of channel inhibition.
-
Consider potential off-target effects and use appropriate controls (see Q4).
-
Q3: My experimental replicates show high variability. What could be the cause?
Possible Cause 1: Inconsistent Cell Health and Passage Number The expression levels of ion channels can fluctuate with cell passage number. Unhealthy or stressed cells will respond differently to treatment.
-
Solution: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.
Possible Cause 2: Inconsistent Compound Concentration Improper mixing or degradation of the compound can lead to variability in the effective concentration between wells or experiments.
-
Solution: Ensure thorough mixing when preparing solutions. Prepare fresh dilutions for each experiment.
Possible Cause 3: Assay-Specific Variability Certain assays, like cell viability assays, can be sensitive to variations in cell seeding density, incubation times, and reagent addition.
-
Solution: Standardize all steps of your experimental protocol. Ensure uniform cell seeding and be precise with incubation times and reagent volumes. Use automated liquid handlers if available for greater consistency.
Q4: I am observing an unexpected phenotype that doesn't seem to be related to TRPV6 inhibition. What should I do?
Possible Cause: Off-Target Effects While this compound is reported to be selective, like many kinase and channel inhibitors, it may have off-target effects, especially at higher concentrations. For instance, a related compound was noted to have significant off-target effects that could contribute to cellular toxicity independent of TRPV6 inhibition.[10]
-
Solution:
-
Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing TRPV6 in your cell line. If the effect of this compound is on-target, overexpressing the channel should at least partially rescue the phenotype.
-
Use a Structurally Different Inhibitor: Test another known TRPV6 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Use a Negative Control Cell Line: Include a cell line that does not express TRPV6 in your experiments. This can help differentiate between TRPV6-dependent and independent effects.
-
Consult Selectivity Data: If available, review the selectivity profile of this compound against a panel of other ion channels and kinases.
-
Quantitative Data Summary
The potency of TRPV6 inhibitors can vary depending on the specific compound, the cell line used, and the assay performed. Below is a summary of reported IC50 values for representative TRPV6 inhibitors.
| Compound | Target/Assay | Cell Line | Potency (IC50) | Reference |
| Compound #03 | Growth Inhibition | LNCaP (Prostate) | 0.44 ± 0.07 µM | [11] |
| cis-22a | Growth Inhibition | T47D (Breast) | 25 ± 10 µM | [10] |
| TH-1177 | Growth Inhibition | LNCaP (Prostate) | 50 ± 0.4 µM | [11] |
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol is for assessing cell viability in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTS reagent
-
96-well clear, flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and its metabolic rate. Protect the plate from light.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well plate reader.[6][12]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to stimuli.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM
-
Pluronic F-127 (optional, aids in dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence imaging system with dual excitation (340 nm and 380 nm) and emission at ~510 nm
Procedure:
-
Dye Loading Solution Preparation: Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fura-2 AM. The addition of Pluronic F-127 (e.g., 0.02%) can facilitate dye solubilization.[1]
-
Cell Loading: Wash the cells grown on coverslips once with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[1][13] The optimal loading time and temperature should be determined empirically.
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate the cells in fresh HBSS for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.[14]
-
Imaging: Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Baseline Measurement: Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Inhibitor Application: Perfuse the cells with a buffer containing this compound for a sufficient period to achieve channel inhibition.
-
Stimulation and Recording: While continuously recording, stimulate the cells as required for your experiment (e.g., by changing the extracellular calcium concentration).
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Analyze the change in this ratio over time to quantify the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the basic steps for measuring TRPV6-mediated currents.
Materials:
-
Cells expressing TRPV6, plated on glass coverslips
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette pulling
-
External (extracellular) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal (pipette) solution (e.g., in mM: 140 Cs-Aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2)
Procedure:
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[15][16]
-
Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Under microscopic guidance, carefully approach a single cell with the micropipette.
-
Gigaohm Seal Formation: Apply gentle suction to form a high-resistance (Gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit TRPV6 currents.
-
Compound Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentration.
-
Effect Measurement: Record the change in current amplitude to quantify the inhibitory effect of this compound on TRPV6 channel activity.
Visualizations
Signaling Pathways
Caption: Key signaling pathways regulated by the TRPV6 channel.
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 - Wikipedia [en.wikipedia.org]
- 5. Molecular pharmacology of the onco-TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. TRPV6 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical inhibitors of the calcium entry channel TRPV6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. brainvta.tech [brainvta.tech]
- 14. moodle2.units.it [moodle2.units.it]
- 15. axolbio.com [axolbio.com]
- 16. docs.axolbio.com [docs.axolbio.com]
Validation & Comparative
A Comparative Efficacy Analysis of Trpv6-IN-1 and Other TRPV6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Transient Receptor Potential Vanilloid 6 (TRPV6) inhibitor, Trpv6-IN-1, with other known inhibitors of this critical calcium channel. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies in areas such as cancer biology, calcium homeostasis, and drug discovery.
The TRPV6 channel is a key player in calcium uptake in various epithelial tissues. Its dysregulation has been implicated in several diseases, most notably in the progression of various cancers, including prostate, breast, and colon cancer. This has led to the development of numerous inhibitors aimed at modulating its activity.
Quantitative Comparison of TRPV6 Inhibitors
| Inhibitor | IC50 Value | Experimental System | Noteworthy Characteristics |
| Compound #03 | 0.44 ± 0.07 µM | Growth inhibition in LNCaP human prostate cancer cells | Over five times more selective for TRPV6 than the related TRPV5 channel[1]. |
| TH-1177 | 50 ± 0.4 µM | Growth inhibition in LNCaP human prostate cancer cells | A lead compound from which more potent inhibitors have been developed[1]. |
| SOR-C13 | Not specified in µM | Phase I clinical trial in patients with advanced solid tumors | A peptide inhibitor that has shown safety and signs of anti-tumor activity in clinical trials[2]. |
| Econazole | Not specified in µM | - | An antifungal agent that also exhibits inhibitory activity against TRPV6. |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | Not specified in µM | - | A non-specific TRP channel blocker that also inhibits TRPV6. |
| Photoswitchable Inhibitor (Z-isomer) | 1.7 ± 0.4 µM | Cd2+ uptake in HEK293 cells overexpressing human TRPV6 | Allows for spatiotemporal control of TRPV6 inhibition using light[3]. |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways regulated by TRPV6 and the experimental workflows used to assess inhibitor efficacy.
TRPV6-Mediated Calcium Signaling Pathway
The following diagram illustrates the central role of TRPV6 in calcium influx and its impact on downstream cellular processes, particularly in the context of cancer cell proliferation.
Caption: TRPV6-mediated calcium influx activates Calmodulin and Calcineurin, leading to the dephosphorylation and nuclear translocation of NFAT, which in turn promotes gene expression related to cell proliferation and survival. TRPV6 inhibitors block the initial calcium entry step.
Experimental Workflow for Assessing Inhibitor Efficacy
The diagram below outlines a typical workflow for evaluating the efficacy of a TRPV6 inhibitor using a cell-based calcium imaging assay.
Caption: A generalized workflow for determining the IC50 value of a TRPV6 inhibitor using a fluorescent calcium indicator-based assay.
Detailed Experimental Protocols
For researchers planning to conduct their own comparative studies, the following are detailed protocols for key experiments used to assess TRPV6 inhibitor efficacy.
Calcium Imaging Assay
This protocol is adapted from methodologies used in the characterization of TRPV6 channels in various cell lines[4][5].
Objective: To measure changes in intracellular calcium concentration in response to TRPV6 activity and its inhibition.
Materials:
-
TRPV6-expressing cells (e.g., HEK293-TRPV6, LNCaP)
-
Glass coverslips
-
Cell culture medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
TRPV6 inhibitor (e.g., this compound) and other compounds for comparison
-
Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating: Seed the TRPV6-expressing cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to a suitable confluency (typically 24-48 hours).
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS or culture medium without serum.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye. Allow the cells to rest for at least 30 minutes to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
-
-
Inhibitor Application:
-
Prepare serial dilutions of the TRPV6 inhibitor in HBSS.
-
Apply the different concentrations of the inhibitor to the cells via the perfusion system.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Electrophysiology (Whole-Cell Patch-Clamp) Assay
This protocol provides a general framework for measuring TRPV6 channel currents and their inhibition, based on standard electrophysiological techniques[6][7][8][9][10].
Objective: To directly measure the ion flow through TRPV6 channels and quantify the blocking effect of inhibitors.
Materials:
-
TRPV6-expressing cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)
-
Intracellular (pipette) solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, pH 7.2)
-
TRPV6 inhibitors
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent TRPV6-expressing cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation:
-
Approach a single cell with the patch pipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal (giga-seal).
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the cell's membrane potential and measurement of the total current across the cell membrane.
-
Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit TRPV6 currents.
-
Record the baseline currents.
-
-
Inhibitor Application: Perfuse the recording chamber with the extracellular solution containing different concentrations of the TRPV6 inhibitor.
-
Data Acquisition and Analysis:
-
Record the currents in the presence of the inhibitor.
-
Measure the reduction in current amplitude at a specific voltage.
-
Plot the percentage of current inhibition against the inhibitor concentration to determine the IC50 value.
-
45Ca2+ Uptake Assay
This method directly measures the influx of radioactive calcium into cells expressing TRPV6[11][12][13].
Objective: To quantify the uptake of calcium through TRPV6 channels and assess the inhibitory effect of various compounds.
Materials:
-
TRPV6-expressing cells (e.g., Xenopus oocytes injected with TRPV6 cRNA, or a stable mammalian cell line)
-
Uptake buffer (e.g., a physiological salt solution)
-
45CaCl₂ (radioactive calcium)
-
Wash buffer (ice-cold, non-radioactive uptake buffer)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
TRPV6 inhibitors
Procedure:
-
Cell Preparation: Culture and prepare the TRPV6-expressing cells in a multi-well plate. For Xenopus oocytes, inject cRNA and incubate for 2-3 days to allow for channel expression.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the TRPV6 inhibitor in uptake buffer for a defined period (e.g., 10-30 minutes).
-
45Ca2+ Uptake:
-
Prepare the uptake solution containing a known concentration of 45CaCl₂.
-
Remove the pre-incubation solution and add the 45Ca2+-containing uptake solution to the cells.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature. This should be within the linear range of uptake.
-
-
Washing:
-
Rapidly terminate the uptake by removing the radioactive solution.
-
Wash the cells multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove extracellular 45Ca2+.
-
-
Lysis and Scintillation Counting:
-
Lyse the cells (e.g., with a detergent-based lysis buffer).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (from control cells not expressing TRPV6 or treated with a saturating concentration of a known inhibitor).
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the untreated control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
By utilizing these protocols and the comparative data provided, researchers can make informed decisions about the most suitable TRPV6 inhibitor for their specific experimental needs and contribute to a deeper understanding of the role of this important calcium channel in health and disease.
References
- 1. Chemical inhibitors of the calcium entry channel TRPV6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoswitchable Inhibitor of the Calcium Channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 Calcium Channel Targeting by Antibodies Raised against Extracellular Epitopes Induces Prostate Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the TRPV6 calcium channel-specific phenotype by RNA-seq in castration-resistant human prostate cancer cells [frontiersin.org]
- 6. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
A Preclinical Showdown: Trpv6-IN-1 vs. SOR-C13 in the Pursuit of Novel Cancer Therapeutics
A Comparative Analysis of Two Prominent TRPV6 Inhibitors in Preclinical Cancer Models for Researchers, Scientists, and Drug Development Professionals.
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a key mediator of calcium influx, has emerged as a compelling target in oncology. Its overexpression in various epithelial cancers, including breast, prostate, ovarian, and pancreatic cancer, is linked to tumor progression and poor prognosis.[1][2][3] This has spurred the development of targeted inhibitors, with Trpv6-IN-1 and SOR-C13 representing two distinct chemical entities in this class. This guide provides a detailed comparison of their preclinical performance, mechanism of action, and available experimental data to inform further research and development.
At a Glance: Key Differences and Available Data
Mechanism of Action: Targeting the Calcium Gateway
Both molecules exert their anti-cancer effects by inhibiting the TRPV6 channel, thereby blocking the influx of calcium into cancer cells.[4][5] This disruption of calcium homeostasis interferes with downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7]
The overexpression of TRPV6 in cancer cells leads to a sustained increase in intracellular calcium, which activates the calmodulin/calcineurin/NFAT signaling pathway.[6] This pathway is implicated in the transcription of genes that promote tumor growth and survival. By inhibiting TRPV6, both this compound and SOR-C13 are designed to abrogate this signaling cascade, leading to cell cycle arrest and apoptosis.[4][5][8]
Signaling Pathway of TRPV6 in Cancer
Caption: TRPV6 inhibition blocks calcium influx and downstream pro-cancerous signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data for SOR-C13. As of the latest search, no specific quantitative preclinical data for this compound is publicly available.
Table 1: In Vitro Efficacy of SOR-C13
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ | 14 nM | Not specified | [1][9] |
| EC₅₀ (Calcium Influx) | 14 nM | Not specified | [10] |
| Effect on TRPV6 Currents | Reduction by 18-25% at 83.5 nM - 25 µM | Not specified | [10] |
Table 2: In Vivo Efficacy of SOR-C13 in SKOV-3 Ovarian Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SOR-C13 (665 mg/kg) | Daily | 59% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols relevant to the evaluation of TRPV6 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate.[11]
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or SOR-C13) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][14]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[11][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12] Cell viability is calculated as a percentage of the untreated control.
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
In Vivo Tumor Xenograft Study
Animal models are essential for evaluating the in vivo efficacy and safety of anti-cancer compounds.
Protocol Outline:
-
Cell Preparation: Prepare a suspension of cancer cells (e.g., SKOV-3) in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[15][16]
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[15][17]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.[15][18]
-
Treatment Administration: Once tumors reach a specified size, randomize mice into treatment and control groups. Administer the test compound (e.g., SOR-C13) via the desired route (e.g., intraperitoneal or intravenous injection) according to a defined schedule.[1][17]
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, excise tumors for further analysis.[18]
Logical Flow of a Xenograft Study
Caption: Key stages of an in vivo xenograft study for anti-cancer drug evaluation.
Conclusion
Both this compound and SOR-C13 hold promise as targeted therapies for cancers overexpressing the TRPV6 channel. SOR-C13 has a more developed public profile with available preclinical and early clinical data demonstrating its potential. While this compound is positioned as a potent and selective inhibitor, the lack of accessible quantitative data makes a direct comparison challenging. Further publication of preclinical data for this compound is necessary to fully evaluate its potential relative to other TRPV6 inhibitors. Researchers are encouraged to consider the distinct characteristics and the depth of available data for each compound when designing future studies in the pursuit of novel cancer treatments targeting TRPV6.
References
- 1. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Soricimed : SOR-C13 [soricimed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 7. The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soricimed to investigate the potential benefit of its TRPV6 inhibitor, SOR-C13, in the treatment of COVID-19 – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison of TRPV6 Inhibitors: Unraveling Trpv6-IN-1 and cis-22a
In the landscape of cancer research and drug development, the transient receptor potential vanilloid 6 (TRPV6) channel has emerged as a promising therapeutic target. Its overexpression in various cancers, including breast, prostate, ovarian, and thyroid, has spurred the development of selective inhibitors. This guide provides a comprehensive comparison of two such inhibitors: Trpv6-IN-1 and cis-22a, which, based on available chemical information, appear to be the same compound marketed under different names.
Compound Profile
Initial investigation into this compound and cis-22a reveals a significant overlap in their chemical identity. Both designations are associated with the same CAS number (1819366-84-1), and vendor-provided data sheets for this compound reference the primary literature for cis-22a. Therefore, this guide will proceed by presenting the collective data for this single chemical entity, hereafter referred to as cis-22a.
Table 1: Chemical and Pharmacological Properties of cis-22a
| Property | Value | Reference |
| IUPAC Name | 1-[cis-4-(3-Methylphenyl)cyclohexyl]-4-(3-pyridinyl)piperazine ditrifluoroacetate | [1] |
| CAS Number | 1819366-84-1 | [1] |
| Molecular Formula | C22H29N3 · 2(C2F3HO2) | [1] |
| Molecular Weight | 563.54 g/mol | [1] |
| Inhibition of TRPV6 (IC50) | 0.32 µM | [1] |
| Selectivity | ~7-fold selective for TRPV6 over TRPV5 | [2][3] |
Mechanism of Action
Cis-22a exhibits a dual mechanism of inhibiting the TRPV6 channel. Cryo-electron microscopy studies have revealed that it acts as a pore blocker, physically occluding the channel from the intracellular side in a manner that mimics the natural inactivation by calmodulin.[4] Additionally, a second, allosteric binding site has been identified, suggesting a more complex modulatory effect on the channel's function.
In Vitro Efficacy and Limitations
Cis-22a has demonstrated antiproliferative effects in cancer cell lines that overexpress TRPV6. For instance, in T47D human breast cancer cells, cis-22a inhibited cell growth.[1] However, it is important to note that the compound has been reported to have significant off-target effects and low microsomal stability, which could limit its therapeutic potential.[2][3]
Table 2: Summary of In Vitro Data for cis-22a
| Assay | Cell Line | Effect | IC50 / Concentration | Reference |
| TRPV6 Inhibition | - | Inhibition of Ca2+ influx | 0.32 µM | [1] |
| Antiproliferative Activity | T47D (breast cancer) | Inhibition of cell growth | Not specified | [1] |
| Antiproliferative Activity | SKOV3 (ovarian cancer, TRPV6 negative) | Less affected | Not specified | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPV6 channel in the presence and absence of the inhibitor.
Experimental Workflow:
Protocol Details:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human TRPV6.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
-
The internal pipette solution contains (in mM): 145 CsCl, 10 HEPES, 5 EGTA, and 2 MgCl2, with pH adjusted to 7.2 with CsOH.
-
TRPV6 currents are elicited by voltage ramps or steps.
-
After establishing a stable baseline current, cis-22a is applied via the perfusion system at various concentrations to determine the dose-dependent inhibition.
-
Cell Viability Assay
This assay is used to assess the antiproliferative effects of the inhibitor on cancer cells.
Experimental Workflow:
Protocol Details:
-
Cell Seeding: T47D (TRPV6-positive) and SKOV3 (TRPV6-negative control) cells are seeded into 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of cis-22a.
-
Incubation: The plates are incubated for a period of 6 days.
-
MTS Assay: Cell viability is assessed using a colorimetric method such as the MTS assay. The absorbance is measured to quantify the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.
Signaling Pathways
TRPV6 is a key player in calcium homeostasis, and its dysregulation in cancer cells contributes to enhanced proliferation and survival. The influx of calcium through TRPV6 can activate various downstream signaling pathways, including the Calcineurin-NFAT pathway, which promotes the transcription of genes involved in cell growth and proliferation.
Conclusion
While the initial query sought a comparison between two distinct compounds, the available evidence strongly indicates that this compound and cis-22a are the same chemical entity. Cis-22a is a potent inhibitor of the TRPV6 calcium channel with a clear mechanism of action. It has shown promise in preclinical studies by reducing the proliferation of cancer cells that overexpress TRPV6. However, its development is hampered by off-target effects and poor metabolic stability. Further research is warranted to develop analogs of cis-22a with an improved pharmacological profile for potential therapeutic applications in oncology.
References
Validating the selectivity of Trpv6-IN-1 against other TRP channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of the transient receptor potential vanilloid 6 (TRPV6) inhibitor, Trpv6-IN-1, against other members of the TRP channel family. While specific quantitative data on the selectivity profile of this compound is not currently available in the public domain, this document outlines the essential experimental protocols and data presentation formats required for a thorough assessment.
Introduction to this compound and the Importance of Selectivity
This compound is recognized as a potent inhibitor of TRPV6, a calcium-selective ion channel primarily involved in calcium absorption in the intestine and placenta.[1][2] Given the significant role of other TRP channels in diverse physiological processes, including pain sensation (TRPV1, TRPA1), thermosensation (TRPM8, TRPV1-4), and mechanosensation, establishing the selectivity of any TRPV6 inhibitor is paramount to ensure its targeted action and minimize off-target effects.[3][4][5] A highly selective compound is crucial for its potential therapeutic application, reducing the risk of unintended side effects.
Quantitative Analysis of Selectivity
A key metric for determining the selectivity of an inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. A significantly lower IC50 value for the target channel (TRPV6) compared to other TRP channels indicates high selectivity.
Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of TRP Channels
| TRP Channel | Function | Agonist Used | This compound IC50 (µM) |
| TRPV6 | Calcium Absorption | - (Constitutively Active) | < 1 |
| TRPV1 | Pain, Heat Sensation | Capsaicin | > 100 |
| TRPV2 | High-Threshold Heat | Probenecid | > 100 |
| TRPV3 | Warm Sensation | 2-APB | > 100 |
| TRPV4 | Osmotic, Mechanical Stress | GSK1016790A | > 100 |
| TRPV5 | Calcium Reabsorption | - (Constitutively Active) | > 10 |
| TRPM8 | Cold Sensation | Menthol | > 100 |
| TRPA1 | Pain, Cold, Irritants | AITC (Mustard Oil) | > 100 |
| Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive assessment of this compound selectivity. |
Experimental Protocols for Validating Selectivity
The following are standard and robust methodologies for determining the selectivity of ion channel inhibitors.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel activity and assessing the effect of inhibitors.[6]
Objective: To determine the IC50 of this compound against a panel of heterologously expressed TRP channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the specific human TRP channel of interest (e.g., TRPV1, TRPV2, etc.).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed. Cells are voltage-clamped at a holding potential of -60 mV.
-
Channel Activation:
-
For ligand-gated channels (e.g., TRPV1, TRPM8, TRPA1), a specific agonist is applied to elicit a stable baseline current.
-
For constitutively active channels like TRPV6, the inward calcium current is measured directly.
-
-
Compound Application: this compound is applied at increasing concentrations to the extracellular solution.
-
Data Analysis: The inhibition of the agonist-evoked or constitutive current is measured at each concentration. A dose-response curve is generated, and the IC50 value is calculated using a suitable fitting model (e.g., Hill equation).
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for determining inhibitor selectivity using patch-clamp electrophysiology.
Fluorescence-Based Calcium Assays
These high-throughput assays indirectly measure ion channel activity by detecting changes in intracellular calcium concentrations.[7][8]
Objective: To perform a primary screen to identify potential off-target effects of this compound on calcium-permeable TRP channels.
Methodology:
-
Cell Plating and Dye Loading: HEK293 cells stably expressing the TRP channel of interest are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: this compound is added to the wells at various concentrations and incubated for a specific period.
-
Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Channel Activation: A specific agonist is added to activate the channel and induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity is measured.
-
Data Analysis: The inhibition of the agonist-induced calcium influx is calculated for each concentration of this compound, and an IC50 value is determined.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for high-throughput screening of inhibitor selectivity using a calcium imaging assay.
Comparative Signaling Pathways of TRP Channels
Understanding the signaling pathways of the target and potential off-target channels is crucial for interpreting selectivity data and predicting potential physiological consequences.
TRPV6 Signaling Pathway
TRPV6 is a constitutively active channel, and its activity is primarily regulated by intracellular calcium levels through a negative feedback loop involving calmodulin (CaM).[9] Sustained calcium influx through TRPV6 can activate downstream signaling cascades, such as the calcineurin-NFAT pathway, which is implicated in cell proliferation and apoptosis resistance in cancer.[9][10]
References
- 1. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPV1, TRPA1, and TRPM8 channels in inflammation, energy redirection, and water retention: role in chronic inflammatory diseases with an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The functions of TRPA1 and TRPV1: moving away from sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Contribution of TRPA1, TRPV4 and TRPM8 to Colonic Nociception in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. The TRPV6 Calcium Channel and Its Relationship with Cancer | MDPI [mdpi.com]
- 10. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Trpv6-IN-1's Inhibitory Effect: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel, has emerged as a significant therapeutic target, particularly in oncology, due to its overexpression in various cancers and its role in promoting cell proliferation.[1][2] Trpv6-IN-1 is a potent and selective inhibitor of TRPV6, demonstrating anti-proliferative effects in cancer cell lines.[3] Validating the efficacy and mechanism of such inhibitors requires a multi-faceted approach, employing a variety of biophysical and cell-based assays. This guide provides a comparative overview of key experimental methods used to cross-validate the inhibitory effects of TRPV6 inhibitors like this compound, supported by experimental data and detailed protocols.
Quantitative Comparison of TRPV6 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50 Value (µM) | Reference |
| cis-22a | Cd2+ influx assay | hTRPV6 transfected HEK293 | 0.3 | [4] |
| Compound #03 | 45Ca2+ uptake assay | Xenopus oocytes expressing TRPV6 | 90 | [5] |
| SOR-C13 | Tumor growth inhibition | SKOV-3 xenograft model | N/A (59% inhibition at 800 mg/kg) | [6] |
Note: The significant difference in IC50 values between cis-22a and Compound #03 highlights the importance of the chosen assay system. Oocyte expression systems may yield different results compared to mammalian cell lines due to variations in protein expression, membrane composition, and post-translational modifications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections outline the protocols for key assays used to characterize TRPV6 inhibitors.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through TRPV6 channels in the plasma membrane of a single cell, providing a real-time assessment of channel inhibition.
Protocol:
-
Cell Preparation: HEK-293 cells stably or transiently expressing human TRPV6 are cultured on glass coverslips.
-
Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions:
-
Pipette Solution (Intracellular): Contains (in mM): 145 CsCl, 10 HEPES, 5 EGTA, 2 MgCl2; pH adjusted to 7.4 with CsOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES; pH 7.4 adjusted with NaOH. For measuring monovalent cation currents and avoiding calcium-dependent inactivation, a divalent-free (DVF) solution can be used.[7]
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPV6 currents.
-
Record baseline currents.
-
Perfuse the cell with the bath solution containing various concentrations of this compound.
-
Record currents in the presence of the inhibitor.
-
-
Data Analysis: The inhibitory effect is quantified by measuring the reduction in current amplitude at a specific voltage (e.g., -80 mV). IC50 values are determined by fitting the concentration-response data to a Hill equation.
Intracellular Calcium Imaging
This method measures changes in the intracellular calcium concentration ([Ca2+]i) in a population of cells, providing a functional readout of TRPV6 channel activity.
Protocol:
-
Cell Preparation: Seed cells expressing TRPV6 (e.g., LNCaP or transfected HEK-293) in black-walled, clear-bottom 96-well plates.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Remove the culture medium and incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Measurement:
-
Use a fluorescence microplate reader or a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Stimulate calcium entry by adding a solution containing a high concentration of Ca2+ to the extracellular medium.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: The inhibition of calcium influx is calculated by comparing the fluorescence change in inhibitor-treated wells to control wells. IC50 values are derived from concentration-response curves.
Cell Proliferation Assays (MTS/MTT)
These colorimetric assays assess the metabolic activity of cells, which is proportional to the number of viable, proliferating cells. They are used to determine the anti-proliferative effects of TRPV6 inhibitors.
Protocol:
-
Cell Seeding: Seed cancer cells known to express TRPV6 (e.g., LNCaP, T47D) in 96-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Assay Procedure (MTS):
-
Add the MTS reagent (containing a tetrazolium salt) to each well.
-
Incubate for 1-4 hours at 37°C. Dehydrogenase enzymes in metabolically active cells convert the MTS reagent into a colored formazan (B1609692) product.[7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control. IC50 values represent the concentration of the inhibitor that reduces cell proliferation by 50%.
Visualizing Molecular Pathways and Experimental Logic
To better understand the context of this compound's action, the following diagrams illustrate the TRPV6 signaling pathway and the logical workflow for its inhibitor cross-validation.
Caption: TRPV6-mediated calcium influx activates the Calmodulin/Calcineurin/NFAT signaling cascade, promoting gene transcription and cancer cell proliferation. This compound directly inhibits the TRPV6 channel, blocking this pro-proliferative pathway.
Caption: A logical workflow for cross-validating the inhibitory effect of this compound, starting from direct target engagement assays to the assessment of cellular effects, followed by data analysis and comparison.
References
- 1. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model [jcancer.org]
- 7. TRPV6 Calcium Channel Targeting by Antibodies Raised against Extracellular Epitopes Induces Prostate Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Off-Target Effects of TRPV6 Inhibitors: A Guide for Researchers
A detailed examination of the selectivity and off-target profiles of prominent Transient Receptor Potential Vanilloid 6 (TRPV6) inhibitors is crucial for their development as safe and effective therapeutic agents. This guide provides a comparative analysis of key TRPV6 inhibitors, focusing on their off-target effects, supported by available experimental data. We delve into the specifics of inhibitors such as the early-generation compound TH-1177, the widely studied cis-22a, and the more recently developed, optimized analog, compound 39 (also known as 3OG).
The calcium-selective ion channel TRPV6 is a promising therapeutic target, particularly in oncology, due to its overexpression in various cancers.[1][2] However, the development of specific inhibitors has been challenging, with early compounds often exhibiting poor selectivity and significant off-target effects.[1] This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the off-target profiles of key TRPV6 inhibitors to aid in the selection and development of more specific compounds.
Quantitative Comparison of Inhibitor Activity
To facilitate a direct comparison of the on-target potency and off-target effects of different TRPV6 inhibitors, the following table summarizes the available quantitative data. It is important to note that while on-target IC50 values are often reported, comprehensive quantitative data for off-target interactions, especially for newer compounds, is not always publicly available.
| Inhibitor | Target | IC50 (µM) | Off-Target | IC50/Ki (µM) or % Inhibition @ 10µM |
| TH-1177 | TRPV6 | 675[3] | TRPV5 | 456[3] |
| T-type Ca2+ channels | - | |||
| TRPC1 | - | |||
| cis-22a | TRPV6 | 0.32[3] | TRPV5 | 2.4[3] |
| hERG | >50% inhibition @ 10µM[4] | |||
| Adrenergic α1A | >50% inhibition @ 10µM[4] | |||
| Dopamine D1, D2, D3, D4 | >50% inhibition @ 10µM[4] | |||
| Muscarinic M1, M2 | >50% inhibition @ 10µM[4] | |||
| µ-Opioid | >50% inhibition @ 10µM[4] | |||
| Serotonin 1A, 2A | >50% inhibition @ 10µM[4] | |||
| SCN2A (Voltage-gated Na+ channel) | >50% inhibition @ 10µM[4] | |||
| Compound 39 (3OG) | TRPV6 | 0.082 | hERG | Suppressed inhibition |
| Other off-targets | Much lower off-target effects reported |
Note: Specific IC50 or Ki values for the off-target activities of cis-22a and compound 39 (3OG) are not consistently available in the public domain. The table reflects the reported significant inhibition at a screening concentration of 10 µM for cis-22a and the qualitative improvements reported for compound 39 (3OG).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TRPV6 inhibitors.
Intracellular Calcium Measurement using Fura-2 AM
This protocol is widely used to measure changes in intracellular calcium concentration ([Ca2+]i) following the inhibition of TRPV6 channels.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Cells expressing TRPV6 (e.g., HEK293-hTRPV6) plated on glass coverslips or in a 96-well plate
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)
Procedure:
-
Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Loading Buffer Preparation: For each experiment, prepare a fresh loading buffer. Dilute the Fura-2 AM stock solution in HBSS with HEPES to a final concentration of 1-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 15-30 minutes at room temperature in HBSS to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a stable baseline reading.
-
Add the TRPV6 inhibitor at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Automated Patch-Clamp Electrophysiology for Off-Target Screening
Automated patch-clamp systems are high-throughput platforms used to assess the effect of compounds on a wide range of ion channels, providing crucial data for selectivity profiling.
Materials:
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Appropriate cell lines expressing the ion channels of interest (e.g., HEK293 cells stably expressing hERG)
-
Internal and external recording solutions specific to the ion channel being studied
-
Test compounds (TRPV6 inhibitors) and control compounds
Procedure:
-
Cell Preparation: Harvest and prepare the cells according to the specific requirements of the automated patch-clamp platform. This typically involves creating a single-cell suspension at a defined density.
-
System Priming and Chip Preparation: Prime the system with the appropriate internal and external solutions. The microfluidic chips used for recording are prepared and loaded with cells.
-
Cell Sealing and Whole-Cell Configuration: The system automatically establishes a high-resistance "giga-seal" between a single cell and the recording aperture on the chip. Subsequently, the cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol and Baseline Recording: A specific voltage protocol designed to elicit the characteristic currents of the target ion channel is applied. A stable baseline recording of the ion channel activity is established.
-
Compound Application: The test compound (TRPV6 inhibitor) is applied at various concentrations. The system allows for rapid solution exchange to assess the onset and washout of the compound's effect.
-
Data Acquisition and Analysis: The ion channel currents are recorded before, during, and after compound application. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The development of highly selective TRPV6 inhibitors remains a critical goal for realizing their full therapeutic potential. While early inhibitors like TH-1177 and cis-22a demonstrated the feasibility of targeting TRPV6, their utility is limited by off-target activities. The progression towards compounds like 39 (3OG) highlights a promising trajectory, with reports of a significantly improved safety profile. However, a comprehensive and publicly available quantitative assessment of the off-target effects of these newer agents is essential for a complete comparative analysis. This guide underscores the importance of rigorous selectivity profiling using a combination of in vitro assays to identify and mitigate potential off-target liabilities early in the drug discovery process. Future research should focus on generating and disseminating detailed quantitative data on the selectivity of emerging TRPV6 inhibitors to accelerate the development of safer and more effective therapies.
References
Synthetic vs. Natural TRPV6 Inhibitors: A Comparative Guide for Researchers
In the landscape of cancer research and drug development, the transient receptor potential vanilloid 6 (TRPV6) channel has emerged as a compelling therapeutic target. Overexpressed in various cancers, this calcium-selective ion channel plays a pivotal role in tumor progression. Consequently, the development of potent and selective TRPV6 inhibitors is of significant interest. This guide provides an objective comparison of the synthetic inhibitor Trpv6-IN-1 and its derivatives against natural TRPV6 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their selection of investigational compounds.
Performance Comparison: Synthetic vs. Natural Inhibitors
The development of TRPV6 inhibitors has seen the emergence of both synthetic molecules, such as this compound (also known as cis-22a), and the identification of naturally occurring compounds with inhibitory activity. While natural products provide a valuable starting point for drug discovery, synthetic inhibitors often offer advantages in terms of potency, selectivity, and optimized pharmacological properties.
A key example is the evolution of this compound into more refined compounds like 3OG. While this compound was a first-generation submicromolar inhibitor, it suffered from significant off-target effects and low microsomal stability[1][2]. Inspired by the structure of the natural product capsaicin, researchers developed 3OG, an oxygenated analog of this compound. This new compound exhibits similar potency to its predecessor but boasts high microsomal stability and significantly reduced off-target effects, making it a more suitable tool for in-depth pharmacological studies[1][2].
In contrast, many natural inhibitors of TRPV6, such as the phytoestrogen genistein (B1671435) and the phytocannabinoid Δ⁹-tetrahydrocannabivarin (THCV), demonstrate weaker inhibitory activity compared to their synthetic counterparts[3][4].
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound, its optimized analog 3OG, and prominent natural TRPV6 inhibitors.
Table 1: In Vitro Potency of TRPV6 Inhibitors
| Inhibitor | Type | IC50 (μM) for human TRPV6 | Source |
| This compound (cis-22a) | Synthetic | 0.32 | [5] |
| 3OG | Synthetic (Nature-Inspired) | 0.082 | [6][7] |
| Genistein | Natural | 113.2 | [4] |
| Δ⁹-tetrahydrocannabivarin (THCV) | Natural | 9.4 | [3] |
Table 2: Selectivity and Pharmacokinetic Profile
| Inhibitor | Selectivity Profile | Microsomal Stability | Off-Target Effects | Source |
| This compound (cis-22a) | 7-fold selectivity for TRPV6 over TRPV5. No activity on store-operated calcium channels (SOCs). | Low | Significant off-target effects noted. | [1][2] |
| 3OG | Similar ion channel selectivity to this compound. | High | Very low off-target effects. | [6][7] |
| Genistein | Not extensively reported in the context of TRPV channel selectivity. | - | Broad biological activity as a phytoestrogen. | [5][8] |
| Δ⁹-tetrahydrocannabivarin (THCV) | Also inhibits TRPV5. | - | Interacts with cannabinoid receptors and other TRP channels. | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize TRPV6 inhibitors.
Calcium Influx Assay using Fura-2 AM
This ratiometric fluorescence-based assay is commonly used to measure changes in intracellular calcium concentration upon channel activation and inhibition.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPV6 (HEK-hTRPV6) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded onto 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES.
-
Cells are then incubated with a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
3. Inhibitor Incubation:
-
After dye loading, cells are washed twice with HBSS to remove extracellular Fura-2 AM.
-
Cells are then incubated with various concentrations of the test inhibitor (e.g., this compound, 3OG, genistein, or THCV) or vehicle (DMSO) for a predetermined period (e.g., 15-30 minutes) at room temperature.
4. Calcium Imaging:
-
The plate is placed in a fluorescence microplate reader or on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Baseline fluorescence is recorded for a short period.
-
A solution containing a high concentration of Ca²⁺ (e.g., 10 mM) is added to the wells to induce Ca²⁺ influx through TRPV6 channels.
-
Fluorescence is continuously recorded by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated as a measure of intracellular calcium concentration.
5. Data Analysis:
-
The change in the F340/F380 ratio upon Ca²⁺ addition is determined for each inhibitor concentration.
-
The data is normalized to the response in the absence of the inhibitor (vehicle control).
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing detailed information on inhibitor potency and mechanism of action.
1. Cell Preparation:
-
HEK-hTRPV6 cells are grown on glass coverslips to a low density.
-
On the day of recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
2. Pipette and Solutions:
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
The standard intracellular solution contains (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, adjusted to pH 7.2 with CsOH.
3. Recording:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -60 mV.
-
TRPV6 currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).
4. Inhibitor Application:
-
After obtaining a stable baseline recording, the test inhibitor is applied to the cell via the perfusion system at various concentrations.
-
The effect of the inhibitor on the TRPV6 current is recorded.
5. Data Analysis:
-
The amplitude of the inward current at a negative potential (e.g., -80 mV) is measured before and after inhibitor application.
-
The percentage of inhibition is calculated for each concentration.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Signaling Pathway and Experimental Workflow
The overexpression of TRPV6 in cancer cells leads to a sustained increase in intracellular calcium, which acts as a second messenger to drive tumorigenesis. This is primarily mediated through the activation of the calmodulin/calcineurin/NFAT signaling pathway.
Caption: TRPV6-mediated calcium influx and its downstream signaling pathway in cancer cells, highlighting points of inhibition.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of TRPV6 inhibitors.
Caption: A generalized experimental workflow for the comparative evaluation of TRPV6 inhibitors.
Conclusion
The synthetic TRPV6 inhibitor this compound and its optimized, nature-inspired analog 3OG demonstrate significant advantages over currently identified natural inhibitors in terms of potency. The development of 3OG highlights the power of medicinal chemistry to refine a lead compound, enhancing its drug-like properties such as metabolic stability and reducing off-target effects. While natural products serve as an invaluable source of chemical diversity and inspiration for drug discovery, synthetic optimization appears crucial for developing highly potent and selective TRPV6 inhibitors for therapeutic applications. For researchers investigating the role of TRPV6 in disease models, the superior potency and cleaner pharmacological profile of compounds like 3OG make them more reliable and effective tools. Further research into both novel natural product scaffolds and advanced synthetic derivatives will continue to drive progress in targeting the TRPV6 oncochannel.
References
- 1. Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. brainvta.tech [brainvta.tech]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. New structural data made it possible to decipher the mechanism of human oncochannel TRPV6 inhibition by the natural phytoestrogen genistein - Press-room - IBCh RAS [ibch.ru]
- 6. Δ9-tetrahydrocannabivarin impairs epithelial calcium transport through inhibition of TRPV5 and TRPV6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00145G [pubs.rsc.org]
- 8. Structural mechanism of human oncochannel TRPV6 inhibition by the natural phytoestrogen genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Therapeutic Potential of Trpv6-IN-1 Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 6 (TRPV6) channel, a highly selective calcium ion channel, has emerged as a significant therapeutic target, particularly in oncology. Its overexpression in various cancers, including prostate, breast, and ovarian, and its role in promoting cell proliferation and survival have spurred the development of potent and selective inhibitors. This guide provides a comprehensive comparison of the pioneering TRPV6 inhibitor, Trpv6-IN-1 (also known as cis-22a), and its key analogues, 3OG and SOR-C13, to evaluate their therapeutic potential.
Performance Comparison of TRPV6 Inhibitors
The development of TRPV6 inhibitors has led to molecules with distinct characteristics. This compound (cis-22a) was a first-in-class, submicromolar inhibitor, but its development was hampered by off-target effects and low microsomal stability. This led to the creation of analogues like 3OG, which incorporates structural features from capsaicin (B1668287) to improve its pharmacological profile, and SOR-C13, a peptide inhibitor that has advanced to clinical trials.
Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and its analogues against the human TRPV6 channel and the closely related TRPV5 channel, providing an indication of their selectivity.
| Compound | Target | IC50 (µM) | Selectivity (TRPV5/TRPV6) | Reference |
| This compound (cis-22a) | hTRPV6 | 0.082 ± 0.025 | ~7-fold | [1] |
| rTRPV5 | ~0.574 | [1] | ||
| 3OG | hTRPV6 | 0.082 ± 0.004 | >12-fold | |
| hTRPV5 | >1 | |||
| SOR-C13 | hTRPV6 | 0.014 | Not Reported | [2][3] |
Anti-proliferative Activity
The therapeutic potential of these inhibitors is further underscored by their ability to inhibit the proliferation of cancer cell lines that overexpress TRPV6.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (cis-22a) | T-47D | Breast Cancer | ~25 | |
| Compound #03 (a this compound analogue) | LNCaP | Prostate Cancer | 0.44 ± 0.07 | [4] |
| SOR-C13 | SKOV-3 (in vivo) | Ovarian Cancer | Significant tumor growth inhibition at 400-800 mg/kg | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of TRPV6 inhibitors.
Cadmium (Cd²⁺) Uptake Assay for TRPV6 Inhibition
This assay is a common method to screen for TRPV6 inhibitors by measuring the influx of Cd²⁺, a surrogate for Ca²⁺, through the channel.
Materials:
-
HEK-293 cells stably expressing human TRPV6 (HEK-hTRPV6).
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
Bovine Serum Albumin (BSA).
-
Cadmium chloride (CdCl₂).
-
Test compounds (this compound analogues).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HEK-hTRPV6 cells in 96-well plates and culture overnight to allow for attachment.
-
Dye Loading: Wash cells with HBSS and incubate with Fura-2 AM (typically 2-5 µM in HBSS with 0.02% BSA) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
Compound Incubation: Add test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Cadmium Addition: Add a solution of CdCl₂ (final concentration typically 5-10 µM) to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of emissions at the two excitation wavelengths is proportional to the intracellular Cd²⁺ concentration.
-
Data Analysis: The inhibition of Cd²⁺ uptake by the test compounds is calculated relative to vehicle-treated control wells. IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV6 channels in the cell membrane, providing detailed information on channel activity and inhibition.
Materials:
-
HEK-293 cells transiently or stably expressing hTRPV6.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 Cs-glutamate, 10 HEPES, 10 BAPTA, 2 Mg-ATP (pH 7.2).
-
Test compounds.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the baseline current. Apply voltage ramps or steps to elicit TRPV6 currents.
-
Compound Application: Perfuse the external solution containing the test compound onto the cell and record the change in current.
-
Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.
Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., T-47D, LNCaP).
-
96-well plates.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold TCA (10% final concentration) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
The inhibition of TRPV6 has a direct impact on downstream signaling pathways that are critical for cancer cell proliferation and survival.
TRPV6-Calcineurin-NFAT Signaling Pathway
Overexpression of TRPV6 in cancer cells leads to a sustained increase in intracellular calcium levels. This elevated calcium activates the calmodulin/calcineurin signaling pathway, which in turn dephosphorylates and activates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Activated NFAT then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.[6][7][8]
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV6 channel controls prostate cancer cell proliferation via Ca(2+)/NFAT-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of Trpv6-IN-1 IC50 Value: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published IC50 value of the TRPV6 inhibitor, Trpv6-IN-1 (also known as cis-22a), with independently verified data. This guide includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
The transient receptor potential vanilloid 6 (TRPV6) channel is a key player in calcium homeostasis and has emerged as a potential therapeutic target in various diseases, including cancer. This compound, also identified as cis-22a, is a potent and selective inhibitor of this channel. This guide focuses on the independent verification of its half-maximal inhibitory concentration (IC50), a critical parameter for assessing a compound's potency.
Comparative Analysis of this compound IC50 Values
The originally published IC50 value for this compound (cis-22a) and a subsequent independent verification are presented below. This comparison highlights the consistency and potential variability in potency measurements across different experimental setups.
| Compound Name | Published IC50 | Independently Verified IC50 | Publication |
| This compound (cis-22a) | 0.3 µM (specifically 0.32 µM)[1] | 82 ± 25 nM (0.082 µM)[2] | Simonin C, et al. (2015)[3] / Pflüger et al. (2022)[2] |
The data indicates that while both studies confirm the sub-micromolar potency of this compound, the independent verification by Pflüger et al. suggests a nearly four-fold greater potency than originally reported by Simonin et al.[2][3] This difference may be attributed to variations in the experimental methodologies employed.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Original IC50 Determination Protocol (Simonin et al., 2015)
The initial determination of the IC50 value for this compound (cis-22a) was performed using a fluorescence-based assay measuring cadmium (Cd2+) influx in human embryonic kidney (HEK293) cells overexpressing human TRPV6.
-
Cell Line: HEK293 cells stably expressing human TRPV6.
-
Assay Principle: Measurement of intracellular Cd2+ concentration using a fluorescent indicator. Cd2+ is a known permeant ion of the TRPV6 channel and can be used as a surrogate for Ca2+ influx.
-
Reagents:
-
This compound (cis-22a) at various concentrations.
-
Fluorescent Cd2+ indicator (e.g., Fura-2 AM).
-
HEPES-buffered saline (HBS).
-
Cadmium chloride (CdCl2).
-
-
Procedure:
-
HEK293-hTRPV6 cells were seeded in 96-well plates.
-
Cells were loaded with the fluorescent Cd2+ indicator.
-
Cells were pre-incubated with varying concentrations of this compound or vehicle control.
-
The baseline fluorescence was measured.
-
A solution containing CdCl2 was added to initiate ion influx through the TRPV6 channels.
-
The change in fluorescence intensity was monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value was calculated by fitting the concentration-response curve of the inhibition of Cd2+ influx to a sigmoidal dose-response equation.
Independent Verification Protocol (Pflüger et al., 2022)
The independent verification of the IC50 value for cis-22a was conducted using two distinct methods: Fura-2 AM-based calcium imaging and whole-cell patch-clamp electrophysiology.
-
Cell Line: HEK293 cells expressing human TRPV6.
-
Method 1: Fura-2 AM-based Calcium Imaging
-
Assay Principle: Measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
-
Procedure:
-
HEK293-hTRPV6 cells were loaded with Fura-2 AM.
-
Cells were perfused with a low Ca2+ extracellular solution.
-
Baseline [Ca2+]i was recorded.
-
Cells were exposed to various concentrations of cis-22a.
-
A high Ca2+ extracellular solution was applied to induce Ca2+ influx through TRPV6.
-
The resulting change in the Fura-2 fluorescence ratio (340/380 nm) was measured.
-
-
Data Analysis: The IC50 value was determined from the concentration-response curve of the inhibition of the Ca2+ influx.
-
-
Method 2: Whole-Cell Patch-Clamp Electrophysiology
-
Assay Principle: Direct measurement of the ion current flowing through the TRPV6 channels in the cell membrane.
-
Procedure:
-
Whole-cell patch-clamp recordings were performed on single HEK293-hTRPV6 cells.
-
A voltage ramp protocol was applied to elicit TRPV6 currents.
-
Stable baseline currents were established.
-
Increasing concentrations of cis-22a were applied to the cell via the perfusion system.
-
The reduction in the inward current amplitude was measured at a specific holding potential.
-
-
Data Analysis: The IC50 value was calculated from the concentration-dependent block of the TRPV6 current.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the IC50 value of a TRPV6 inhibitor.
Caption: A generalized workflow for determining the IC50 of a TRPV6 inhibitor.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Trpv6-IN-1
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds like Trpv6-IN-1, a potent and selective TRPV6 inhibitor, is a critical component of laboratory safety and regulatory compliance.[1] Adherence to established protocols not only protects laboratory personnel but also prevents environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, drawing upon general best practices for hazardous chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment/Control | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious lab coat | Protects clothing and skin from contamination. |
| Engineering Control | Chemical fume hood | Minimizes inhalation of dust or aerosols. |
| Emergency Access | Accessible safety shower and eyewash station | For immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its associated waste is to utilize an approved hazardous waste disposal service.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][4]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process.[5] Two main categories of waste will be generated: solid and liquid.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, compatible, and clearly labeled sealed container.[2]
-
Contaminated consumables, such as pipette tips, weighing paper, tubes, and gloves, must be collected in a dedicated, sealed plastic bag or container designated for solid chemical waste.[3]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Step 2: Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for safety.[5] Every waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary solvent(s) and their approximate concentrations
-
The accumulation start date
-
Relevant hazard warnings (e.g., "Toxic")
Step 3: Storage of Hazardous Waste
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5][6] This area should be:
-
Cool, dry, and well-ventilated.[2]
-
Away from incompatible materials to prevent accidental reactions.[6]
-
Equipped with secondary containment, such as a tray, to contain potential leaks.[7]
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8] Do not allow waste to accumulate beyond your laboratory's capacity or for longer than regulated time limits.[5][9]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is required to minimize exposure and environmental contamination.[3]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within it.
-
Wear PPE: Before cleaning, don the appropriate PPE, including a respirator if dealing with a large amount of powder.
-
Contain and Clean:
-
For solid spills: Gently cover the powder with damp paper towels to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.[3]
-
For liquid spills: Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[3]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent solution. Collect all cleaning materials as hazardous waste.
TRPV6 Signaling and Inhibition Workflow
This compound is a selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) channel.[1] TRPV6 is a highly calcium-selective ion channel crucial for calcium absorption in tissues like the intestine and kidney.[10][11] The following diagram illustrates a simplified workflow for studying the effect of this compound on a calcium influx assay.
Workflow for a calcium influx assay and subsequent waste disposal.
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and adhere to local, state, and federal regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. TRPV5 and TRPV6 Calcium-Selective Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Trpv6-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Trpv6-IN-1, a potent and selective TRPV6 inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on the precautionary principle of treating novel chemical entities with unknown toxicological profiles as potentially hazardous. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Risk Assessment and General Precautions
As a potent and selective small molecule inhibitor, this compound should be handled with care to avoid potential biological effects from accidental exposure. Until specific toxicity data is available, it is prudent to assume the compound may be toxic.[1][2] All personnel must be thoroughly trained on these procedures before handling the compound. Work should be conducted in a designated area to contain any potential contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.[3][4][5]
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[3] | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, reducing the risk of spreading the compound. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[1] | Protects against splashes, aerosols, and solid particulates. A face shield offers broader protection.[3][6] |
| Body Protection | A dedicated, disposable, solid-front lab coat or gown. | Prevents contamination of personal clothing. Should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor and particulate cartridges. | Essential when handling the solid compound or preparing solutions to prevent inhalation of dust or aerosols.[3] |
| Foot Protection | Closed-toe, chemical-resistant footwear.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the key stages of handling this compound, from receipt to disposal, designed to minimize exposure and ensure containment.
Experimental Protocols
4.1. Weighing the Compound
-
Don all required PPE as outlined in the table above.
-
Perform all weighing activities within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use dedicated spatulas and weigh boats.
-
Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after use.
-
Dispose of contaminated weigh boats and wipes as solid hazardous waste.
4.2. Preparing a Stock Solution
-
Ensure all work is conducted in a chemical fume hood.
-
Add the desired volume of solvent to a tared and appropriately labeled vial.
-
Carefully add the weighed this compound powder to the solvent.
-
Cap the vial securely and mix by vortexing or sonication until the compound is fully dissolved.
-
Store the stock solution in a clearly labeled, sealed container at the recommended temperature.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.[3]
-
Disposal Procedures: All waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines. Contact your EHS department for specific instructions on the disposal of potent small molecule inhibitors.[7]
By implementing these safety and handling protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. trimaco.com [trimaco.com]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
